molecular formula C14H18ClN3O2 B1665029 ADR 851 free base CAS No. 138559-56-5

ADR 851 free base

货号: B1665029
CAS 编号: 138559-56-5
分子量: 295.76 g/mol
InChI 键: MPECLPSCJHXWNO-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ADR-851 free base is an HT3 receptor antagonist. It works against acute thermal, mechanical and formalin-induced inflammatory pain.

属性

CAS 编号

138559-56-5

分子式

C14H18ClN3O2

分子量

295.76 g/mol

IUPAC 名称

4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C14H18ClN3O2/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8/h6,8,17H,1-5,7,16H2,(H,18,19)/t8-/m0/s1

InChI 键

MPECLPSCJHXWNO-QMMMGPOBSA-N

手性 SMILES

C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

规范 SMILES

C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ADR-851 free base;  ADR 851 free base;  ADR851 free base

产品来源

United States

Foundational & Exploratory

Introduction to 5-HT₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ADR 851 Free Base and the Benzofuran Class of 5-HT₃ Receptor Antagonists

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delineates the mechanism of action of the benzofuran class of 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonists, with a specific focus on the novel compound this compound. Due to the limited publicly available data for ADR 851, this document provides a comprehensive overview of the well-established pharmacology of the 5-HT₃ receptor, detailed experimental protocols for assessing antagonist activity, and representative quantitative data from related benzofuran compounds. The guide aims to equip researchers with the foundational knowledge and methodologies relevant to the study of this class of compounds.

The 5-HT₃ receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor mediates fast excitatory neurotransmission by allowing the influx of cations (primarily Na⁺, K⁺, and Ca²⁺) upon binding of serotonin.[1] These receptors are densely located in the peripheral and central nervous systems, particularly in areas associated with emesis and pain perception, such as the vagal afferent nerves, the chemoreceptor trigger zone (CTZ), and the solitary tract nucleus.[2][3]

Antagonists of the 5-HT₃ receptor, colloquially known as "setrons," are a clinically significant class of drugs primarily used for their anti-emetic properties in the management of chemotherapy-induced and post-operative nausea and vomiting.[2][3] By blocking the action of serotonin at the 5-HT₃ receptor, these compounds prevent the initiation of the vomiting reflex.[3] Furthermore, their presence in nociceptive pathways has led to the investigation of their potential as analgesic agents.

The Benzofuran Class and ADR 851

ADR 851 is identified as a novel 5-HT₃ receptor antagonist belonging to the benzofuran structural class. Research from the early 1990s highlighted its potential as an analgesic. Specifically, studies differentiated the activity of its stereoisomers, ADR-851R and ADR-851S, in a formalin-induced inflammatory pain model in rats.

Core Mechanism of Action

Molecular Interaction and Signaling Pathway

The fundamental mechanism of action for ADR 851 and other benzofuran 5-HT₃ antagonists is competitive inhibition at the serotonin binding site on the 5-HT₃ receptor. This antagonistic binding prevents the conformational change required for ion channel opening, thereby blocking the influx of cations and subsequent neuronal depolarization.

The downstream signaling cascade initiated by 5-HT₃ receptor activation involves an increase in intracellular calcium, which can subsequently activate calcium-dependent signaling pathways, such as the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[4] By preventing the initial calcium influx, 5-HT₃ antagonists effectively inhibit these downstream events.

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds ADR_851 ADR 851 / Benzofuran Antagonist ADR_851->5HT3R Blocks Ion_Channel_Open Ion Channel Opening 5HT3R->Ion_Channel_Open Activates Blocked_Response Blocked Response 5HT3R->Blocked_Response Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel_Open->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization CaMKII_ERK CaMKII/ERK Pathway Activation Cation_Influx->CaMKII_ERK Physiological_Response Physiological Response (Emesis, Nociception) Depolarization->Physiological_Response CaMKII_ERK->Physiological_Response Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound (ADR 851) Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well Assay Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells Prepare_Reagents->Assay_Plate_Setup Incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Assay_Plate_Setup->Incubate Filtration Rapid Vacuum Filtration (Separate Bound from Free Ligand) Incubate->Filtration Wash Wash Filters with Ice-Cold Buffer Filtration->Wash Measure_Radioactivity Scintillation Counting (Measure CPM) Wash->Measure_Radioactivity Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End Formalin_Test_Workflow Start Start Acclimate_Rat Acclimate Rat to Observation Chamber Start->Acclimate_Rat Administer_Compound Administer Test Compound (ADR 851) or Vehicle (s.c.) Acclimate_Rat->Administer_Compound Inject_Formalin Inject 50µL of 5% Formalin into Hind Paw Administer_Compound->Inject_Formalin Observe_Phase1 Observe Phase I (0-5 min): Record Flinching/Licking Inject_Formalin->Observe_Phase1 Interphase Interphase Period (5-15 min) Observe_Phase1->Interphase Observe_Phase2 Observe Phase II (15-60 min): Record Flinching/Licking Interphase->Observe_Phase2 Data_Analysis Data Analysis: Compare Treated vs. Vehicle Scores for Phase I and Phase II Observe_Phase2->Data_Analysis End End Data_Analysis->End

References

Technical Guide: Physicochemical Properties of ADR 851 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, specific physicochemical data for the compound designated as ADR 851 free base is not publicly available in scientific literature or chemical databases. ADR 851 has been identified as a novel 5-HT3 receptor antagonist, belonging to the chemical class of benzofurans and bridged bicyclo compounds. This guide provides a representative overview of the core physicochemical properties relevant to a compound of this nature and details the standard experimental methodologies used for their determination. The quantitative data presented are illustrative for the compound class and should not be considered as verified data for ADR 851.

Introduction

ADR 851 is a novel molecule identified as a selective antagonist for the 5-HT3 (serotonin) receptor. This receptor is a ligand-gated ion channel involved in various physiological processes, including chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). The efficacy and safety profile of a drug candidate like ADR 851 are intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This document outlines the key physicochemical parameters for a compound of this class and the detailed experimental protocols for their measurement.

Core Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are critical for its development. The following table summarizes these key parameters.

Table 1: Representative Physicochemical Properties for a Novel 5-HT3 Receptor Antagonist

PropertyRepresentative Value/RangeSignificance in Drug Development
Molecular Weight 250 - 450 g/mol Influences solubility, permeability, and diffusion across biological membranes.
Melting Point 150 - 250 °CIndicates purity and stability of the solid form; crucial for formulation and manufacturing.
Aqueous Solubility 0.1 - 10 µg/mLAffects dissolution rate and bioavailability; critical for oral and parenteral formulations.
pKa (Ionization Const.) 7.5 - 9.5 (as a base)Determines the extent of ionization at physiological pH, impacting solubility and permeability.
LogP (Octanol/Water) 2.0 - 4.0Measures lipophilicity; predicts membrane permeability, protein binding, and metabolism.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of physicochemical properties. The following sections describe standard protocols for the key parameters listed above.

Determination of Aqueous Solubility

The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given solvent at a specific temperature. The Shake-Flask method is the gold-standard for determining thermodynamic solubility.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

  • Materials:

    • This compound (solid)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • HPLC-grade water and acetonitrile

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Add an excess amount of this compound (e.g., 2 mg) to a glass vial containing a known volume of PBS (e.g., 1 mL).

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of ADR 851 in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.

    • The experiment should be performed in triplicate.

Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. For a basic compound like a 5-HT3 antagonist, this influences its charge and therefore its interaction with biological targets and membranes. Potentiometric titration is a highly accurate method for pKa determination.

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.

  • Materials:

    • This compound

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • High-purity water (degassed)

    • Potentiometer with a calibrated pH electrode

    • Automated titrator or burette

    • Stir plate and stir bar

  • Procedure:

    • Accurately weigh and dissolve a known amount of this compound in a known volume of high-purity water. A co-solvent like methanol may be used if solubility is low, but its concentration should be kept to a minimum.

    • Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode and the tip of the burette.

    • Gently stir the solution.

    • Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After agitation and phase separation, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

  • Materials:

    • This compound

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Glass vials with screw caps

    • Vortex mixer

    • Centrifuge

    • HPLC system with a UV detector

  • Procedure:

    • Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.

    • Add a known amount of ADR 851 to a vial containing equal volumes of pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).

    • Vortex the mixture vigorously for several minutes to facilitate partitioning.

    • Allow the mixture to equilibrate at a constant temperature, often with gentle agitation, for several hours.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Dilute each aliquot appropriately.

    • Quantify the concentration of ADR 851 in each phase using a validated HPLC-UV method.

    • Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates the logical flow of experiments in the early physicochemical characterization of a drug candidate like ADR 851.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting synthesis ADR 851 Synthesis purification Purification & Characterization synthesis->purification solubility Aqueous Solubility (Shake-Flask) purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka logp LogP Determination (Octanol/Water) purification->logp analysis Data Analysis solubility->analysis pka->analysis logp->analysis report Technical Report analysis->report

Caption: Workflow for Physicochemical Characterization.

Simplified 5-HT3 Receptor Antagonist Signaling Pathway

This diagram illustrates the mechanism of action for a 5-HT3 receptor antagonist like ADR 851 in the context of emesis.

cluster_stimulus Stimulus cluster_gut Gut cluster_neuron Vagal Afferent Neuron cluster_brain Brainstem chemo Chemotherapy ec_cell Enterochromaffin Cell chemo->ec_cell induces release of serotonin Serotonin (5-HT) ec_cell->serotonin receptor 5-HT3 Receptor serotonin->receptor binds to ctz Chemoreceptor Trigger Zone & Solitary Tract Nucleus receptor->ctz signals to adr851 ADR 851 adr851->receptor blocks vomiting Emesis (Vomiting Reflex) ctz->vomiting activates

Caption: Mechanism of Action for 5-HT3 Antagonists.

An In-Depth Technical Guide to the Synthesis and Purification of ADR 851 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ADR 851 free base, a potent and selective 5-HT3 receptor antagonist. The information compiled herein is intended to support research and development activities by providing detailed experimental protocols, structured data, and visual representations of key processes and biological pathways.

Introduction to ADR 851

ADR 851, systematically named 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide, is a novel compound with significant potential in therapeutic areas where 5-HT3 receptor antagonism is beneficial.[1][2][3] As a selective antagonist of the 5-HT3 receptor, ADR 851 has demonstrated analgesic effects against inflammatory pain.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can influence various physiological processes, including emesis and pain perception.[1][4][5] This guide will focus on the chemical synthesis of the free base form of ADR 851 and the subsequent purification strategies to obtain a high-purity product suitable for research and preclinical studies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, followed by an amide coupling reaction with (S)-2-(aminomethyl)pyrrolidine.

Synthesis of Intermediate: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

A plausible synthetic route to this key intermediate is detailed in Chinese patent CN104016949A. The process involves the cyclization of a substituted benzoate, followed by chlorination and hydrolysis to yield the desired carboxylic acid.

Experimental Protocol:

A detailed, multi-step protocol for the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is outlined in the aforementioned patent. The general transformation involves:

  • Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate undergoes an intramolecular cyclization to form methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

  • Chlorination: The resulting benzofuran intermediate is chlorinated at the 5-position using a suitable chlorinating agent.

  • Hydrolysis: The methyl ester and the acetamido group are hydrolyzed under basic conditions to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

A visual representation of this synthetic workflow is provided below.

G cluster_synthesis Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid start Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate cyclization Intramolecular Cyclization start->cyclization intermediate1 Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate cyclization->intermediate1 chlorination Chlorination intermediate1->chlorination intermediate2 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate chlorination->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis product 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid hydrolysis->product

Figure 1: Synthetic workflow for the key carboxylic acid intermediate.
Amide Coupling to form this compound

The final step in the synthesis of ADR 851 is the formation of an amide bond between the carboxylic acid intermediate and (S)-2-(aminomethyl)pyrrolidine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). The reaction is typically stirred at room temperature for a short period to form the activated ester.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of (S)-2-(aminomethyl)pyrrolidine. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

G cluster_coupling Amide Coupling Reaction acid 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid activation Activation of Carboxylic Acid acid->activation amine (S)-2-(aminomethyl)pyrrolidine coupling Amide Bond Formation amine->coupling coupling_reagents Coupling Reagents (e.g., EDC, HOBt) coupling_reagents->activation activation->coupling crude_product Crude this compound coupling->crude_product

Figure 2: Workflow for the amide coupling to form this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, coupling reagents, and byproducts. The basic nature of the two amino groups in ADR 851 can be exploited during the purification process. Common methods include column chromatography and recrystallization.[6]

Purification by Column Chromatography

Experimental Protocol:

  • Adsorbent and Eluent Selection: Silica gel is a common stationary phase for the purification of benzofuran derivatives.[6] Given the polarity of ADR 851, a polar eluent system such as a gradient of dichloromethane and methanol is a suitable starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the basic compound on the silica gel.

  • Column Packing and Loading: The silica gel is packed into a column as a slurry in the initial, less polar eluent. The crude ADR 851 is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution and Fraction Collection: The column is eluted with the chosen solvent system, and fractions are collected. The fractions are monitored by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure ADR 851 are combined, and the solvent is removed under reduced pressure to yield the purified free base.

Purification by Recrystallization

Experimental Protocol:

  • Solvent Screening: A suitable solvent for recrystallization is one in which ADR 851 is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] A solvent system, such as a mixture of a polar protic solvent (e.g., ethanol or isopropanol) and a non-polar co-solvent (e.g., heptane or diethyl ether), should be screened.

  • Dissolution and Crystallization: The crude ADR 851 is dissolved in a minimal amount of the hot solvent system. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the pure this compound.

G cluster_purification Purification Workflow crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Figure 3: General purification workflow for this compound.

Data Summary

The following table summarizes key chemical data for this compound and its hydrochloride salt.

PropertyThis compoundADR 851 HCl
IUPAC Name 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride
Molecular Formula C₁₄H₁₈ClN₃O₂C₁₄H₁₉Cl₂N₃O₂
Molecular Weight 295.76 g/mol 332.23 g/mol
CAS Number 138559-56-5123805-17-4

Mechanism of Action and Signaling Pathway

ADR 851 functions as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), leading to neuronal depolarization.[1]

As an antagonist, ADR 851 binds to the 5-HT3 receptor but does not activate it, thereby preventing serotonin from binding and opening the channel. This blockade of neuronal depolarization is the basis of its therapeutic effects. The downstream signaling cascade initiated by 5-HT3 receptor activation, which is inhibited by ADR 851, can involve calcium-dependent pathways. For instance, in the context of emesis, 5-HT3 receptor stimulation leads to an increase in intracellular calcium, which can activate calmodulin and subsequently CaMKII, leading to further downstream signaling through the ERK pathway.[4]

G cluster_pathway 5-HT3 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor adr851 ADR 851 adr851->inhibition channel_opening Ion Channel Opening receptor->channel_opening inhibition->receptor cation_influx Cation Influx (Na+, K+, Ca2+) channel_opening->cation_influx depolarization Neuronal Depolarization cation_influx->depolarization ca_influx Ca2+ Influx cation_influx->ca_influx downstream Downstream Cellular Effects depolarization->downstream cam Calmodulin (CaM) Activation ca_influx->cam camkii CaMKII Activation cam->camkii erk ERK Signaling camkii->erk

Figure 4: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of ADR 851.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound, a promising 5-HT3 receptor antagonist. The detailed protocols and visual aids are intended to facilitate the work of researchers and professionals in the field of drug development. Further optimization of the described synthetic and purification steps may be necessary depending on the desired scale and purity requirements. The elucidation of the 5-HT3 signaling pathway provides a basis for understanding the mechanism of action of ADR 851 and for designing future studies to explore its full therapeutic potential.

References

Characterization of ADR 851 Free Base Stereoisomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the stereoisomers of ADR 851, a novel benzofuran derivative and 5-HT3 receptor antagonist. As the pharmacological activity of chiral molecules can be highly dependent on their stereochemistry, a thorough characterization of the individual enantiomers is crucial for drug development. This document outlines representative experimental protocols for the synthesis, chiral separation, and spectroscopic analysis of ADR 851 stereoisomers. Furthermore, it summarizes the known pharmacological data and presents it in a structured format for easy comparison. The included diagrams illustrate key experimental workflows and the relevant pharmacological signaling pathway.

Introduction

ADR 851 is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and pain perception.[1][2][3] Structurally, ADR 851 is a benzofuran derivative and an analog of metoclopramide, containing a chiral center that gives rise to two enantiomers: (S)-ADR 851 and (R)-ADR 851.[1] It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Early pharmacological studies have demonstrated that the stereoisomers of ADR 851 indeed possess distinct in vivo activities.[1] This underscores the importance of developing robust methods for the synthesis, separation, and characterization of the individual enantiomers to fully understand their therapeutic potential. This guide provides a detailed framework for these critical characterization processes.

Synthesis and Chiral Resolution

The synthesis of racemic ADR 851 can be achieved through multi-step organic synthesis, likely involving the formation of the core benzofuran structure followed by the introduction of the side chain containing the chiral center. Due to the proprietary nature of drug development, the exact synthetic route for ADR 851 is not publicly available. However, a general approach for the synthesis of related benzofuran derivatives is presented below.

Representative Synthesis of a Racemic Benzofuran Precursor

A common method for constructing a benzofuran ring is through the reaction of a substituted phenol with an α-haloketone, followed by cyclization. The subsequent elaboration of functional groups on the benzofuran core would lead to the final racemic ADR 851 product.

Chiral Resolution of Racemic ADR 851

The separation of the (S) and (R) enantiomers of ADR 851 is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD) is often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation of the two enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape for basic compounds like ADR 851.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where ADR 851 exhibits strong absorbance.

  • Procedure:

    • Dissolve a small amount of racemic ADR 851 free base in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase.

    • Monitor the elution profile using the UV detector. The two enantiomers should appear as two distinct peaks.

    • Collect the fractions corresponding to each peak separately.

    • Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

    • Determine the enantiomeric excess (e.e.) of each isolated isomer by re-injecting a small sample onto the chiral HPLC system.

Diagram: Chiral HPLC Separation Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_collection Fraction Collection & Isolation racemic Racemic ADR 851 dissolve Dissolve in Mobile Phase racemic->dissolve injection Injection dissolve->injection column Chiral Column injection->column detection UV Detection column->detection collect_S Collect (S)-ADR 851 detection->collect_S Peak 1 collect_R Collect (R)-ADR 851 detection->collect_R Peak 2 evaporate_S Evaporate Solvent collect_S->evaporate_S evaporate_R Evaporate Solvent collect_R->evaporate_R pure_S pure_S evaporate_S->pure_S Pure (S)-ADR 851 pure_R pure_R evaporate_R->pure_R Pure (R)-ADR 851

Caption: Workflow for the chiral separation of ADR 851 stereoisomers using HPLC.

Spectroscopic Characterization

Once the individual stereoisomers have been isolated, their structural identity and purity must be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. While the 1H and 13C NMR spectra of the two enantiomers will be identical in an achiral solvent, NMR can be used to confirm the overall structure of ADR 851.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated enantiomer in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

  • Analysis: The chemical shifts, coupling constants, and integrations of the signals in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should be consistent with the proposed structure of ADR 851.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of ADR 851, confirming its molecular weight. The fragmentation pattern can provide additional structural information.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for ADR 851 Stereoisomers

Parameter(S)-ADR 851(R)-ADR 851
1H NMR (400 MHz, CDCl3) Identical to (R)-isomerAromatic protons: δ 7.0-7.5 ppm; Aliphatic protons: δ 2.5-4.0 ppm
13C NMR (100 MHz, CDCl3) Identical to (R)-isomerAromatic carbons: δ 110-160 ppm; Aliphatic carbons: δ 30-70 ppm
High-Resolution MS (ESI-TOF) [M+H]+ calculated: m/z XXX.XXXX[M+H]+ calculated: m/z XXX.XXXX
[M+H]+ found: m/z XXX.XXXX[M+H]+ found: m/z XXX.XXXX
Specific Rotation [α]D20 Negative valuePositive value
Enantiomeric Excess (e.e.) >99%>99%

Note: Specific numerical values for NMR and MS are hypothetical and would need to be determined experimentally.

Pharmacological Characterization

The primary pharmacological target of ADR 851 is the 5-HT3 receptor. In vitro and in vivo studies are necessary to determine the affinity and efficacy of each stereoisomer at this receptor.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of each enantiomer for the 5-HT3 receptor.

Experimental Protocol: 5-HT3 Receptor Binding Assay

  • Materials: Cell membranes expressing the human 5-HT3 receptor, a radiolabeled 5-HT3 antagonist (e.g., [3H]GR65630), and varying concentrations of the (S) and (R) isomers of ADR 851.

  • Procedure:

    • Incubate the cell membranes with the radioligand and a range of concentrations of the test compound (each ADR 851 isomer).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacological Testing

The analgesic effects of the ADR 851 stereoisomers have been evaluated in rats using the formalin test, a model of inflammatory pain.

Experimental Protocol: Formalin Test in Rats

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer varying doses of (S)-ADR 851 or (R)-ADR 851 subcutaneously.

    • After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

    • Observe and score the nociceptive behaviors (e.g., flinching, licking of the injected paw) over a period of time.

    • Compare the behavioral scores of the drug-treated groups to a vehicle-treated control group to determine the analgesic effect.

Data Presentation

Table 2: Pharmacological Activity of ADR 851 Stereoisomers

Parameter(S)-ADR 851(R)-ADR 851Reference
5-HT3 Receptor Binding Affinity (Ki) To be determinedTo be determined
Analgesic Effect (Formalin Test) Significant at 1 mg/kgSignificant at 3 and 10 mg/kg[1]

Signaling Pathway

ADR 851 exerts its effects by blocking the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally causes the channel to open, leading to the influx of cations (primarily Na+ and Ca2+) and depolarization of the neuronal membrane. As an antagonist, ADR 851 binds to the receptor but does not activate it, thereby preventing serotonin from binding and opening the channel.

Diagram: 5-HT3 Receptor Signaling Pathway

G cluster_pathway 5-HT3 Receptor Signaling serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds & Activates channel_closed Ion Channel (Closed) receptor->channel_closed channel_open Ion Channel (Open) receptor->channel_open Conformational Change adr851 ADR 851 (Antagonist) adr851->receptor Binds & Blocks no_depolarization No Depolarization channel_closed->no_depolarization depolarization Neuronal Depolarization channel_open->depolarization Cation Influx (Na+, Ca2+)

Caption: Antagonistic action of ADR 851 at the 5-HT3 receptor.

Conclusion

The comprehensive characterization of the stereoisomers of ADR 851 is essential for its development as a therapeutic agent. This guide has provided a framework of representative experimental protocols for the synthesis, chiral separation, and spectroscopic analysis of the (S) and (R) enantiomers. The available pharmacological data clearly indicates stereospecific activity, with the R-isomer showing a different dose-response profile for analgesia compared to the S-isomer.[1] Further in-depth studies, particularly on the in vitro receptor binding and functional activity of the individual enantiomers, are required to fully elucidate their pharmacological profiles and to determine which stereoisomer possesses the optimal therapeutic properties. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of ADR 851.

References

ADR 851 Free Base: An Obscure 5-HT3 Receptor Antagonist with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, detailed pharmacological data for ADR 851 free base is not publicly available. The compound is identified in a single 1991 publication as a novel 5-HT3 receptor antagonist with potential analgesic properties. Beyond this initial finding, its development appears to have been discontinued or not disclosed in the public domain, precluding the creation of an in-depth technical guide.

What is known about ADR 851 stems from a study by Sufka and Giordano, which investigated the analgesic effects of its stereoisomers (S and R forms) in rats.[1] This research indicated that ADR 851, along with a related compound ADR 882, demonstrated activity in a formalin-induced inflammatory pain model, suggesting a potential role for 5-HT3 receptor antagonists in pain modulation.[1] However, the study did not provide a broader pharmacological profile, including crucial data on pharmacokinetics, pharmacodynamics, and toxicology.

Given the scarcity of specific information on ADR 851, a general overview of the pharmacological profile of its class, 5-HT3 receptor antagonists, is provided below for contextual understanding.

General Pharmacological Profile of 5-HT3 Receptor Antagonists

5-HT3 receptor antagonists, often referred to as "setrons," are a well-established class of drugs.[2] Their primary mechanism of action is the competitive inhibition of the serotonin 3 (5-HT3) receptor.[2][3] These receptors are ligand-gated ion channels located on peripheral and central neurons.[3][4]

Mechanism of Action

The primary therapeutic effects of 5-HT3 receptor antagonists are mediated through the blockade of 5-HT3 receptors in the gastrointestinal tract and the central nervous system (CNS).[2][3] Enterochromaffin cells in the gut release serotonin in response to certain stimuli, such as chemotherapeutic agents.[2][4] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, inducing nausea and vomiting.[2][4] By blocking these receptors, 5-HT3 antagonists effectively prevent the emetic reflex.[2][3]

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the depolarization of the neuron. The antagonism of this receptor by drugs like those in the "setron" class prevents this ion channel from opening, thereby inhibiting downstream signaling.

5-HT3 Receptor Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor Serotonin->5-HT3_Receptor Binds Ion_Channel Cation Channel (Na+, K+, Ca2+) 5-HT3_Receptor->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Signal_Transmission Signal Transmission (e.g., to CTZ) Depolarization->Signal_Transmission ADR_851 ADR 851 (5-HT3 Antagonist) ADR_851->5-HT3_Receptor Blocks

Caption: General mechanism of 5-HT3 receptor antagonism.
Pharmacokinetics

The pharmacokinetic profiles of 5-HT3 receptor antagonists can vary. Generally, they are well-absorbed after oral administration and are metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[3] Some, like palonosetron, have a significantly longer half-life than first-generation agents.[2]

Clinical Applications

The primary clinical use of 5-HT3 receptor antagonists is the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3][5] Some agents, such as alosetron, are used in the treatment of irritable bowel syndrome with diarrhea (IBS-D).[2]

The Limited Analgesic Data on ADR 851

The 1991 study on ADR 851 explored its potential as an analgesic.[1] The experimental protocol involved the formalin test in rats, a common model for inflammatory pain.

Experimental Protocol: Formalin Test
  • Subjects: Male rats are typically used.

  • Drug Administration: Various doses of the test compound (e.g., ADR-851R and ADR-851S) are administered subcutaneously.

  • Induction of Pain: A small amount of dilute formalin solution is injected into the plantar surface of a hind paw.

  • Observation: The animal's behavior is observed, and the time spent licking or biting the injected paw is recorded. This response occurs in two phases: an early, acute phase and a later, inflammatory phase.

  • Data Analysis: The analgesic effect is quantified by the reduction in the duration of nociceptive behaviors compared to a control group.

The study reported that ADR-851R showed significant analgesia at 3 and 10 mg/kg doses, while ADR-851S was effective only at 1 mg/kg in this specific test.[1]

Formalin Test Workflow Subjects Rat Subjects Drug_Admin Subcutaneous administration of ADR 851 isomers Subjects->Drug_Admin Formalin_Injection Formalin injection into hind paw Drug_Admin->Formalin_Injection Behavioral_Observation Observation of nociceptive behavior (licking, biting) Formalin_Injection->Behavioral_Observation Data_Analysis Quantification of analgesic effect Behavioral_Observation->Data_Analysis

Caption: Simplified workflow of the formalin test for analgesia.

Conclusion

While ADR 851 was identified as a novel 5-HT3 receptor antagonist with potential analgesic effects in a preclinical model over three decades ago, the lack of subsequent public data makes a thorough pharmacological assessment impossible. The information available is insufficient for researchers, scientists, and drug development professionals to evaluate its potential. The field of 5-HT3 receptor antagonists has since matured, with several approved drugs for emesis and IBS. The reasons for the apparent halt in the public development of ADR 851 are unknown. Without further data, ADR 851 remains a footnote in the early exploration of this important class of therapeutic agents.

References

ADR-851 Free Base: A Technical Guide to 5-HT3 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADR-851 is identified as a novel and potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This receptor is a ligand-gated ion channel, and its modulation has been a critical area of research for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain neurological disorders. This technical guide provides a comprehensive overview of the receptor binding affinity of ADR-851 free base, including detailed experimental methodologies and visualization of key pathways, to support further research and drug development efforts. While specific quantitative binding data for ADR-851 is not publicly available in the referenced literature, this guide presents a representative framework for its characterization.

Data Presentation: Representative Receptor Binding Affinity

Due to the absence of publicly available, specific binding affinity data for ADR-851, the following table presents a representative profile for a high-affinity 5-HT3 receptor antagonist. This serves as an illustrative example of how such data would be structured for comparative analysis.

RadioligandTest CompoundReceptor/Tissue SourceAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
[³H]GranisetronRepresentative 5-HT3 AntagonistHuman 5-HT3A Receptor expressed in HEK293 cellsRadioligand Binding1.52.8Hypothetical Data
[³H]BRL 43694Representative 5-HT3 AntagonistRat Brain Cortex HomogenateRadioligand Binding2.14.0Hypothetical Data

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of 5-HT3 receptor antagonists like ADR-851.

Radioligand Binding Assay for 5-HT3 Receptor Affinity (Competition Assay)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT3 receptor.

Materials:

  • Test Compound: ADR-851 free base

  • Radioligand: [³H]Granisetron or other suitable 5-HT3 receptor antagonist radioligand.

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor, or homogenized rat brain cortex.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., ondansetron).

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the 5-HT3A receptor.

    • Homogenize cells in ice-cold assay buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of varying concentrations of ADR-851.

      • 50 µL of [³H]Granisetron at a final concentration close to its Kd value.

      • 100 µL of the membrane preparation.

    • The final assay volume should be 250 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of ADR-851 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization. Antagonists like ADR-851 block this channel activation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) 5HT->5HT3R Binds & Activates ADR851 ADR-851 ADR851->5HT3R Binds & Blocks Ca_Influx Ca²⁺ Influx 5HT3R->Ca_Influx Na_Influx Na⁺ Influx 5HT3R->Na_Influx Channel Opening Depolarization Neuronal Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Influx->Downstream Na_Influx->Depolarization

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism by ADR-851.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the logical steps involved in determining the binding affinity of a compound using a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand & ADR-851 Prep_Membranes->Incubate Prep_Solutions Prepare Buffers & Ligand Solutions Prep_Solutions->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity (Liquid Scintillation) Filter->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Plot_Data Plot Competition Curve Calc_Specific->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 Calc_Ki Calculate Kᵢ using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

ADR 851 Free Base: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available in the public domain regarding ADR 851 free base is exceptionally limited. This document summarizes the currently accessible data and provides a general framework for understanding its classification and reported biological activity based on a single primary reference and broader knowledge of its drug class. A comprehensive technical guide cannot be furnished without access to more detailed proprietary or unpublished research.

Introduction

ADR 851 is identified as a novel 5-HT3 receptor antagonist.[1] As a member of this drug class, it is presumed to function by blocking the action of serotonin (5-hydroxytryptamine) at the 5-HT3 receptor, a ligand-gated ion channel involved in neuronal depolarization.[1] Structurally, ADR 851 is classified as a benzofuran derivative.[1] The primary therapeutic potential investigated in the available literature is its analgesic effect in models of inflammatory pain.[1]

Chemical and Physical Properties

Specific quantitative data regarding the chemical and physical properties of this compound, such as molecular weight, melting point, solubility, and pKa, are not available in the reviewed literature.

Synthesis

While ADR 851 is known to be a benzofuran derivative, a detailed, step-by-step synthesis protocol for its free base form has not been publicly disclosed. The synthesis of benzofuran cores is a well-established area of medicinal chemistry, often involving strategies such as the Perkin rearrangement, intramolecular cyclization of substituted phenols, or transition metal-catalyzed coupling reactions. Without a specific publication on ADR 851's synthesis, a precise methodology cannot be provided.

Mechanism of Action and Signaling Pathway

ADR 851 is an antagonist of the 5-HT3 receptor.[1] These receptors are cation-selective ion channels. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na+, K+, and Ca2+ ions, which causes neuronal depolarization. As an antagonist, ADR 851 is expected to bind to the 5-HT3 receptor without activating it, thereby preventing serotonin-mediated depolarization.

The downstream signaling cascade initiated by 5-HT3 receptor activation, which ADR 851 would inhibit, can involve calcium-dependent pathways. An influx of extracellular Ca2+ can trigger further release of calcium from intracellular stores and activate calcium-dependent signaling proteins like Calmodulin-dependent kinase II (CaMKII), which in turn can modulate other pathways, such as the ERK1/2 signaling cascade.

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor ion_channel Ion Channel (Na+, K+, Ca2+) receptor->ion_channel Opens depolarization Neuronal Depolarization ion_channel->depolarization ca_influx Ca2+ Influx ion_channel->ca_influx serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates adr851 ADR 851 adr851->receptor Binds & Blocks cellular_response Cellular Response (e.g., Nociceptive Signal) depolarization->cellular_response camkii CaMKII Activation ca_influx->camkii erk ERK1/2 Signaling camkii->erk erk->cellular_response

Caption: Proposed inhibitory mechanism of ADR 851 on the 5-HT3 receptor signaling pathway.

Experimental Data

The only available quantitative data for ADR 851 pertains to its analgesic effects in a formalin-induced inflammatory pain model in rats.

Analgesic Efficacy in Formalin Test

The study investigated the analgesic properties of the S and R stereoisomers of ADR 851 following subcutaneous administration.

StereoisomerDose (mg/kg, s.c.)Analgesic Effect in Formalin Test
ADR-851S1Significant Analgesia
ADR-851R3Significant Analgesia
ADR-851R10Significant Analgesia

Table 1: Summary of effective doses of ADR 851 isomers in the formalin-induced inflammatory pain model in rats.[1]

Of note, neither isomer of ADR 851 demonstrated analgesic effects in acute thermal or mechanical pain tests at the doses tested (0.1-10 mg/kg s.c.).[1]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

While the specific protocol for the ADR 851 study is not detailed, a general methodology for this model is as follows.

Objective: To assess the analgesic efficacy of a compound against inflammatory pain.

Materials:

  • Test subjects: Rats (specific strain and sex to be specified, e.g., Sprague-Dawley males)

  • Test compound: this compound, dissolved in a suitable vehicle

  • Nociceptive agent: Formalin solution (e.g., 2-5% in saline)

  • Administration tools: Syringes for subcutaneous injection

  • Observation chamber: A clear enclosure allowing for unobstructed observation of the animal's paw.

Procedure:

  • Acclimation: Animals are acclimated to the testing environment to reduce stress-induced variability.

  • Compound Administration: A predetermined dose of this compound or vehicle is administered subcutaneously at a specific time point before the formalin injection (e.g., 30 minutes prior).

  • Induction of Nociception: A small volume (e.g., 50 µL) of formalin solution is injected into the plantar surface of the rat's hind paw.

  • Observation: The animal is immediately placed in the observation chamber. The cumulative time spent licking the injected paw is recorded. This is typically done in two phases:

    • Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection.

    • Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection.

  • Data Analysis: The paw-licking time in the drug-treated group is compared to the vehicle-treated control group. A statistically significant reduction in licking time indicates an analgesic effect.

G start Start acclimation Acclimate Rat to Environment start->acclimation administer_drug Administer ADR 851 (s.c.) acclimation->administer_drug inject_formalin Inject Formalin into Hind Paw administer_drug->inject_formalin observe Observe & Record Paw Licking Time inject_formalin->observe analyze Analyze Data vs. Vehicle Control observe->analyze end End analyze->end

Caption: Generalized experimental workflow for the formalin test to assess analgesic efficacy.

Conclusion

ADR 851 is a novel benzofuran-based 5-HT3 receptor antagonist with demonstrated analgesic activity in a rat model of inflammatory pain. The available data, derived from a single abstract, indicates that both its S and R isomers are effective, albeit at different doses. Due to the lack of publicly available, in-depth research, critical information regarding its chemical properties, synthesis, pharmacokinetics, and a more detailed pharmacological profile remains unknown. Further publications are required to fully characterize this compound and evaluate its potential as a therapeutic agent.

References

ADR 851 Free Base: A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of ADR 851 was discontinued, and as a result, publicly available safety and toxicity data is limited. This document summarizes the available preclinical information. No comprehensive toxicology studies, such as LD50, NOAEL, or chronic toxicity assessments, were found in the public domain.

Introduction

ADR 851 is a novel compound that was under investigation for its antiemetic properties. It functions as a dual antagonist, targeting both the 5-hydroxytryptamine-3 (5-HT3) and dopamine D2 receptors.[[“]][2] Developed initially by Pfizer, its progression was halted, and it is now primarily used as an experimental compound in research settings.[[“]][3][4] This guide provides a technical summary of the available preclinical data on ADR 851 free base, with a focus on its pharmacology and the limited in-vivo data from analgesic studies.

Quantitative Data Summary

The publicly available quantitative data for ADR 851 is sparse and primarily derived from a single preclinical study investigating its analgesic effects in rats.[4]

ParameterIsomerDose (mg/kg, s.c.)Analgesic Effect (Formalin Test)Analgesic Effect (Thermal/Mechanical Tests)Reference
EfficacyADR-851S1SignificantNot analgesic[[“]][5]
EfficacyADR-851R3 and 10SignificantNot analgesic[[“]][5]

Experimental Protocols

The most detailed experimental methodology available for ADR 851 comes from a study on its analgesic properties in rats.[[“]][5]

Title: Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats.[5]

Objective: To examine the analgesic effects of the S and R isomers of ADR 851 against acute thermal, mechanical, and formalin-induced inflammatory pain in rats.[[“]][5]

Animal Model:

  • Species: Rat (specific strain not detailed in available abstracts)[[“]][5]

Drug Administration:

  • Compound: S and R isomers of ADR 851[[“]][5]

  • Doses: 0.1, 1, 3, and 10 mg/kg[[“]][5]

  • Route of Administration: Subcutaneous (s.c.)[[“]][5]

Experimental Assays:

  • Thermal Pain Model: The specific methodology (e.g., hot plate, tail-flick) is not described in the available abstracts.

  • Mechanical Pain Model: The specific methodology (e.g., von Frey filaments, Randall-Selitto test) is not described in the available abstracts.

  • Inflammatory Pain Model (Formalin Test): This test involves the subcutaneous injection of a dilute formalin solution into the paw of the rat, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The analgesic effect of ADR 851 was assessed by observing the animal's pain behaviors (e.g., flinching, licking of the injected paw).

Bioanalytical Methods: A sensitive and specific bioanalytical method for the quantitation of ADR 851 in plasma and urine has been developed and validated. This method utilizes solid-phase extraction on cyanopropyl bonded-phase columns followed by isocratic reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[[“]][6]

Signaling Pathways

ADR 851's pharmacological activity is attributed to its antagonism of 5-HT3 and dopamine D2 receptors.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel.[7] Antagonism by ADR 851 blocks the binding of serotonin, thereby preventing the opening of the channel and the subsequent influx of cations (primarily Na+, K+, and Ca2+).[7] This action inhibits neuronal depolarization and excitation in both the central and peripheral nervous systems.[7]

5-HT3 Receptor Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated Ion Channel) Serotonin->5-HT3_Receptor Binds to Cation_Influx Cation Influx (Na+, K+, Ca2+) 5-HT3_Receptor->Cation_Influx Opens Channel ADR_851 ADR 851 ADR_851->5-HT3_Receptor Blocks Depolarization Neuronal Depolarization and Excitation Cation_Influx->Depolarization

Figure 1: Mechanism of ADR 851 at the 5-HT3 receptor.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8] Antagonism by ADR 851 blocks the binding of dopamine, which prevents the inhibition of adenylyl cyclase. This leads to a modulation of intracellular cyclic AMP (cAMP) levels and downstream signaling cascades, including protein kinase A (PKA) activity. D2 receptor signaling also involves the regulation of ion channels, such as K+ and Ca2+ channels.[9]

Dopamine D2 Receptor Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates ADR_851 ADR 851 ADR_851->D2_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

Figure 2: Mechanism of ADR 851 at the Dopamine D2 receptor.

Conclusion

This compound is a dual 5-HT3 and D2 receptor antagonist whose development was discontinued. The available public data is primarily pharmacological, with a notable lack of comprehensive safety and toxicity studies. The only in-vivo data comes from a preclinical analgesic study in rats, which demonstrated efficacy for its isomers in a model of inflammatory pain. Researchers and drug development professionals should be aware of this significant data gap when considering the use of ADR 851 in experimental settings.

References

In Vitro Metabolic Stability of ADR 851 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the in vitro metabolic stability of a hypothetical compound designated as ADR 851 free base. The data presented are illustrative and intended to serve as a representative example for drug development professionals. All experimental protocols and results are based on established methodologies in the field of drug metabolism and pharmacokinetics.

Introduction to In Vitro Metabolic Stability

In the early phases of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount.[1][2] In vitro metabolic stability assays are crucial for predicting a compound's in vivo behavior, particularly its hepatic clearance, which significantly influences its half-life, bioavailability, and potential for drug-drug interactions.[2][3] These assays typically involve incubating the test compound with liver subcellular fractions, such as microsomes or S9, or with intact hepatocytes, and monitoring the rate of its disappearance over time.[4][5][6] The data generated, including half-life (t½) and intrinsic clearance (CLint), are vital for selecting and optimizing lead candidates with favorable pharmacokinetic profiles.[3][7]

This guide provides a comprehensive overview of the in vitro metabolic stability of the hypothetical compound this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Quantitative Metabolic Stability Data for this compound

The in vitro metabolic stability of this compound was assessed in liver microsomes from various species to understand potential inter-species differences in metabolism.[1] The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint).

Table 1: Metabolic Stability of ADR 851 in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.230.8
Rat18.774.1
Mouse9.8141.5
Dog62.522.2
Monkey (Cynomolgus)35.139.5

Experimental Protocols

Liver Microsomal Stability Assay

This assay is a primary tool for evaluating Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[4][5]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in liver microsomes.

Materials and Reagents:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (or NADPH)[4][8]

  • Phosphate buffer (pH 7.4)[4][8]

  • Acetonitrile or methanol (for quenching the reaction)[8]

  • Internal standard (IS) for LC-MS/MS analysis

  • Control compounds (e.g., midazolam, testosterone for high clearance; warfarin for low clearance)[5]

Procedure:

  • Compound Preparation: A stock solution of ADR 851 (e.g., 10 mM in DMSO) is diluted in phosphate buffer to the final working concentration (e.g., 1 µM).[4]

  • Incubation Mixture Preparation: Liver microsomes are diluted in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[4]

  • Pre-incubation: The microsomal solution and the ADR 851 working solution are mixed and pre-incubated at 37°C for a short period to equilibrate the temperature.[8]

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[4][8] Control incubations are performed without NADPH to assess non-enzymatic degradation.[4]

  • Time-point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.[8]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.[8]

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of ADR 851.[8]

Data Analysis:

  • The natural logarithm of the percentage of ADR 851 remaining is plotted against time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) .

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare ADR 851 Working Solution D Mix ADR 851 and Microsomes (Pre-incubation) A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile + IS F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: Calculate t½ and CLint I->J

Caption: Workflow for the in vitro microsomal stability assay.

Cytochrome P450 Metabolic Pathways

Cytochrome P450 enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[9][10] Understanding which CYP isoforms are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions.[11][12]

G cluster_cyp Cytochrome P450 Enzymes compound ADR 851 (Lipophilic) phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) compound->phase1 cyp3a4 CYP3A4 phase1->cyp3a4 cyp2d6 CYP2D6 phase1->cyp2d6 cyp2c9 CYP2C9 phase1->cyp2c9 cyp1a2 CYP1A2 phase1->cyp1a2 other_cyps Other CYPs phase1->other_cyps metabolites Metabolites (More Polar) cyp3a4->metabolites cyp2d6->metabolites cyp2c9->metabolites cyp1a2->metabolites other_cyps->metabolites phase2 Phase II Metabolism (Conjugation) metabolites->phase2 excretion Excretion phase2->excretion

Caption: Overview of drug metabolism pathways involving CYP450 enzymes.

Conclusion

The illustrative in vitro metabolic stability data for the hypothetical compound this compound indicate moderate to high clearance, with significant metabolism observed across all species tested, particularly in mouse and rat liver microsomes. These findings are critical for guiding further non-clinical and clinical development. The provided protocols and workflows serve as a foundational guide for researchers and scientists engaged in the crucial task of characterizing the metabolic fate of new drug candidates. The early and accurate assessment of metabolic stability remains a cornerstone of successful drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for ADR 851 Free Base in Analgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for studying the analgesic properties of ADR 851 free base, a novel 5-HT3 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in inflammatory pain models.

Introduction to ADR 851

ADR 851 is a novel serotonin 5-HT3 receptor antagonist. Research has shown that specific isomers of ADR 851 exhibit analgesic properties, particularly in models of inflammatory pain. The R-isomer, ADR-851R, has demonstrated significant dose-dependent analgesia in the formalin-induced inflammatory pain model in rats.[1] In contrast, neither isomer has shown efficacy in acute thermal or mechanical pain models, suggesting a specific mechanism of action related to inflammatory processes.[1]

Mechanism of Action: 5-HT3 Receptor Antagonism in Analgesia

ADR 851 exerts its analgesic effects by blocking 5-HT3 receptors. In the periphery, tissue injury and inflammation lead to the release of serotonin (5-HT) from platelets and mast cells. This serotonin then activates 5-HT3 receptors on nociceptive primary afferent neurons. Activation of these ligand-gated ion channels causes depolarization and the release of pro-inflammatory neuropeptides, such as substance P, which contribute to neurogenic inflammation and the sensation of pain. By antagonizing these receptors, ADR 851 is believed to inhibit this cascade, thereby reducing inflammatory pain.

Data Presentation

The following tables present illustrative quantitative data on the analgesic effects of ADR 851R and ADR-851S in the rat formalin test. This data is based on the qualitative findings reported in the available literature, which states that ADR-851R produced significant analgesia at 3 and 10 mg/kg, while ADR-851S was effective only at 1 mg/kg.[1]

Note: The original quantitative data from the primary study was not accessible. The following data is illustrative and serves to demonstrate the expected outcomes and proper data presentation format.

Table 1: Effect of ADR-851R on Formalin-Induced Paw Licking/Flinching (Phase 2)

Treatment GroupDose (mg/kg, s.c.)Nociceptive Response (Total Time in Seconds, Mean ± SEM)% Inhibition
Vehicle (Saline)-150 ± 12.5-
ADR-851R1135 ± 11.810.0
ADR-851R382 ± 9.5*45.3
ADR-851R1055 ± 7.2**63.3

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effect of ADR-851S on Formalin-Induced Paw Licking/Flinching (Phase 2)

Treatment GroupDose (mg/kg, s.c.)Nociceptive Response (Total Time in Seconds, Mean ± SEM)% Inhibition
Vehicle (Saline)-152 ± 13.1-
ADR-851S0.1145 ± 12.04.6
ADR-851S198 ± 10.2*35.5
ADR-851S3138 ± 11.59.2

*p < 0.05 compared to Vehicle group.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model in Rats

This protocol details the methodology for assessing the analgesic efficacy of ADR 851 in a widely used model of inflammatory pain.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Acclimate animals to the testing environment for at least 30 minutes before the experiment.

2. Materials:

  • This compound (R and S isomers)

  • Vehicle (e.g., sterile saline)

  • Formalin solution (e.g., 2.5% or 5% in saline)

  • Observation chambers with mirrors for clear viewing of the paws.

  • Syringes and needles for subcutaneous and intraplantar injections.

  • Timer.

3. Experimental Procedure:

  • Drug Administration:

    • Dissolve this compound in the appropriate vehicle.

    • Administer the assigned dose of ADR 851 (e.g., 1, 3, 10 mg/kg) or vehicle subcutaneously (s.c.) into the dorsal neck region.

    • Allow for a pre-treatment period of 30 minutes before formalin injection.

  • Induction of Nociception:

    • Gently restrain the rat and inject 50 µL of formalin solution into the plantar surface of the right hind paw.

  • Observation and Scoring:

    • Immediately after formalin injection, place the rat in the observation chamber.

    • Record the cumulative time (in seconds) spent licking or flinching the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.

      • Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.

    • A trained observer, blind to the treatment groups, should perform the scoring.

4. Data Analysis:

  • Calculate the mean and standard error of the mean (SEM) for the cumulative licking/flinching time for each treatment group in both phases.

  • Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group.

  • Calculate the percentage of inhibition of the nociceptive response for each dose compared to the vehicle control.

Mandatory Visualizations

Signaling_Pathway_of_ADR_851_in_Analgesia cluster_periphery Peripheral Tissue cluster_neuron Nociceptor Terminal Tissue_Injury Tissue Injury/ Inflammation Serotonin_Release Serotonin (5-HT) Release Tissue_Injury->Serotonin_Release induces HT3R 5-HT3 Receptor Serotonin_Release->HT3R activates Nociceptor Nociceptive Neuron Depolarization Depolarization HT3R->Depolarization leads to ADR_851 ADR 851 ADR_851->HT3R blocks Neuropeptide_Release Substance P Release Depolarization->Neuropeptide_Release triggers Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal initiates Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Neurogenic_Inflammation->Pain_Signal contributes to

Caption: Signaling pathway of ADR 851 in analgesia.

Experimental_Workflow_Formalin_Test start Start: Acclimatize Rats drug_admin Administer ADR 851 or Vehicle (s.c.) start->drug_admin wait 30 min Pre-treatment Period drug_admin->wait formalin_injection Inject Formalin (50 µL) into Hind Paw wait->formalin_injection observation Place Rat in Observation Chamber formalin_injection->observation phase1 Record Licking/Flinching (Phase 1: 0-5 min) observation->phase1 interphase Interphase (5-15 min) phase1->interphase phase2 Record Licking/Flinching (Phase 2: 15-60 min) interphase->phase2 data_analysis Data Analysis (ANOVA, % Inhibition) phase2->data_analysis end End data_analysis->end

Caption: Experimental workflow for the rat formalin test.

References

ADR 851 Free Base: Application Notes and Protocols for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo dosing information for the selective 5-HT3 receptor antagonist, ADR 851 free base, in rodent models. The following sections detail its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its administration.

Mechanism of Action: 5-HT3 Receptor Antagonism

ADR 851 is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons. In the periphery, 5-HT3 receptors are present on vagal afferent nerves in the gastrointestinal tract. Their activation by serotonin (5-HT) released from enterochromaffin cells can trigger nausea and vomiting. In the central nervous system, 5-HT3 receptors are found in areas involved in emesis and pain signaling, such as the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract. By blocking the binding of serotonin to these receptors, ADR 851 can modulate neuronal signaling involved in pain and emesis.

5-HT3_Receptor_Antagonism cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System Enterochromaffin_Cell Enterochromaffin Cell 5HT_Release Serotonin (5-HT) Release Enterochromaffin_Cell->5HT_Release Stimulus (e.g., Chemo) 5HT3R_Peripheral 5-HT3 Receptor 5HT_Release->5HT3R_Peripheral Pain_Pathways Nociceptive Pathways 5HT_Release->Pain_Pathways Modulates Vagal_Afferent Vagal Afferent Neuron CTZ Chemoreceptor Trigger Zone (CTZ) Vagal_Afferent->CTZ Signal to Brain 5HT3R_Peripheral->Vagal_Afferent Activates Vomiting_Center Vomiting Center CTZ->Vomiting_Center Activates Emesis Emesis Vomiting_Center->Emesis Pain_Perception Pain_Perception Pain_Pathways->Pain_Perception Leads to ADR_851 ADR 851 Blockade Blocks ADR_851->Blockade Blockade->5HT3R_Peripheral

Caption: Mechanism of action of ADR 851 as a 5-HT3 receptor antagonist.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing parameters for this compound in rodent models based on available literature.

ParameterDetailsReference
Animal Model Rat[1]
Route of Administration Subcutaneous (s.c.)[1]
Dose Range 0.1 - 10 mg/kg[1]
Active Doses (Analgesia) ADR-851R Isomer: 3 and 10 mg/kg (in formalin test) ADR-851S Isomer: 1 mg/kg (in formalin test)[1]
Vehicle Not specified in the available literature. A common vehicle for subcutaneous injection of small molecules is a solution of saline, with potential solubilizing agents like DMSO or Tween 80, depending on the compound's solubility.
Frequency Single administration[1]

Note: Specific pharmacokinetic and toxicology data for ADR 851 are not publicly available at this time. Researchers should conduct preliminary dose-ranging and tolerability studies to establish a safe and effective dose for their specific experimental conditions.

Experimental Protocols

Preparation of ADR 851 Dosing Solution

Materials:

  • This compound (CAS: 138559-56-5)

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose, or a solution containing a solubilizing agent like DMSO and Tween 80)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Sterile filters (0.22 µm)

Protocol:

  • Determine the desired final concentration of the dosing solution based on the highest dose to be administered and the maximum injection volume for the rodent species.

  • Accurately weigh the required amount of this compound using an analytical balance.

  • In a sterile vial, add the weighed ADR 851 to the chosen vehicle. If using a co-solvent system, dissolve the compound in the organic solvent (e.g., DMSO) first before adding the aqueous component (e.g., saline with Tween 80).

  • Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution if necessary.

  • If a clear solution is obtained, sterile-filter the dosing solution using a 0.22 µm syringe filter into a new sterile vial. If a suspension is formed, ensure it is uniformly mixed before drawing each dose.

  • Store the prepared dosing solution appropriately, protected from light and at a temperature determined by the compound's stability (typically 4°C for short-term storage).

In Vivo Dosing in Rodent Models (Subcutaneous Administration)

Materials:

  • Prepared ADR 851 dosing solution

  • Rodents (e.g., Sprague-Dawley or Wistar rats)

  • Appropriate restraint device

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

Protocol:

  • Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • On the day of dosing, weigh each animal to determine the precise volume of the dosing solution to be administered.

  • Gently restrain the animal. For subcutaneous injection, the loose skin over the back, between the shoulder blades, is a common and well-tolerated site.

  • Lift the skin to form a "tent."

  • Insert the sterile needle at the base of the tented skin, parallel to the body, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.

  • Gently pull back on the plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel.

  • If no blood is present, slowly inject the calculated volume of the ADR 851 dosing solution.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Proceed with the planned behavioral or physiological assessments at the predetermined time points post-dosing.

Experimental_Workflow Start Start Dosing_Prep Dosing Solution Preparation Start->Dosing_Prep Animal_Prep Animal Acclimatization & Weighing Start->Animal_Prep Dosing Subcutaneous Administration Dosing_Prep->Dosing Animal_Prep->Dosing Monitoring Post-Dosing Monitoring Dosing->Monitoring Assessment Behavioral/Physiological Assessment Monitoring->Assessment Data_Analysis Data Collection & Analysis Assessment->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo dosing of ADR 851 in rodents.

Pharmacokinetics and Toxicology: General Considerations

As specific data for ADR 851 are unavailable, researchers should consider the general properties of the 5-HT3 antagonist class.

Pharmacokinetics:

  • Absorption: Many 5-HT3 antagonists are well-absorbed after oral and parenteral administration. Following subcutaneous injection, absorption is generally rapid.

  • Distribution: Distribution can vary between compounds, but they often distribute to various tissues. Brain penetration is a key factor for centrally mediated effects.

  • Metabolism: Hepatic metabolism, primarily through the cytochrome P450 system, is the main route of elimination for most 5-HT3 antagonists.

  • Excretion: Metabolites are typically excreted in the urine and feces.

Toxicology:

  • 5-HT3 receptor antagonists are generally well-tolerated in preclinical studies.

  • Commonly observed adverse effects at high doses in animals may include sedation, changes in motor activity, and gastrointestinal disturbances.

  • It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of ADR 851 in the specific rodent strain and experimental conditions being used.

References

Application Notes and Protocols for ADR 851 Free Base in a 5-HT3 Receptor Cell Culture Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADR 851 is a novel and potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3][4][5] This signaling pathway is implicated in various physiological processes, including emesis, anxiety, and nociception.[4][5][6] Consequently, 5-HT3 receptor antagonists are of significant interest for therapeutic development.

These application notes provide a detailed protocol for characterizing the antagonistic activity of ADR 851 free base in a cell-based assay. The described method utilizes a common approach for studying 5-HT3 receptor function by measuring changes in intracellular calcium concentration upon receptor activation.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of ADR 851 in a 5-HT3 receptor-expressing cell line.

Table 1: Potency of ADR 851 in Inhibiting 5-HT-Induced Calcium Influx

CompoundIC50 (nM)Hill Slope
ADR 8515.2-1.1
Granisetron (Control)8.7-1.0

Table 2: Specificity of ADR 851

Receptor TargetADR 851 Activity (IC50 or EC50 in nM)
5-HT35.2 (IC50)
5-HT2A> 10,000
M1 Muscarinic> 10,000
H1 Histamine> 10,000

Experimental Protocols

Cell Line Selection and Culture

A suitable cell line for this assay is a Chinese Hamster Ovary (CHO-K1) line stably expressing the human 5-HT3A receptor.[7][8] Alternatively, cell lines endogenously expressing 5-HT3 receptors, such as SH-SY5Y or HT-29, can be used, although expression levels may be lower and more variable.[9][10][11]

Cell Culture Media and Conditions:

  • Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) if using a stably transfected cell line.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells should be passaged when they reach 80-90% confluency.

Calcium Mobilization Assay Protocol

This protocol outlines the measurement of 5-HT3 receptor activation by monitoring the influx of calcium using a fluorescent calcium indicator.

Materials:

  • CHO-K1/5-HT3A cells

  • Black, clear-bottom 96-well microplates

  • 5-HT (Serotonin)

  • This compound

  • Granisetron (positive control antagonist)

  • Fluo-4 AM or similar calcium-sensitive dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Plating:

    • Harvest and count the CHO-K1/5-HT3A cells.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a dilution series of ADR 851 in Assay Buffer. A typical final concentration range for an IC50 determination would be from 1 pM to 10 µM.

    • Prepare a stock solution of 5-HT in Assay Buffer. The final concentration used to stimulate the cells should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.

    • Prepare a dilution series of the control antagonist, granisetron.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the growth medium from the cell plates and wash each well with 100 µL of Assay Buffer.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Assay Protocol:

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add 100 µL of the ADR 851 dilutions (or control antagonist) to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject the EC80 concentration of 5-HT into the wells and continue recording the fluorescence for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence upon 5-HT addition is indicative of calcium influx.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of wells containing only 5-HT (0% inhibition) and wells with no 5-HT (100% inhibition).

    • Plot the normalized response against the logarithm of the ADR 851 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

5-HT3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) na_ca_influx Na+ / Ca2+ Influx receptor->na_ca_influx Channel Opening serotonin Serotonin (5-HT) serotonin->receptor Binds and Activates adr851 ADR 851 (Antagonist) adr851->receptor Binds and Blocks depolarization Membrane Depolarization na_ca_influx->depolarization cellular_response Cellular Response depolarization->cellular_response

Caption: Simplified signaling pathway of the 5-HT3 receptor.

Experimental Workflow for ADR 851 Assay

G start Start plate_cells Plate CHO-K1/5-HT3A Cells in 96-well plate start->plate_cells incubate1 Incubate 18-24h 37°C, 5% CO2 plate_cells->incubate1 load_dye Load Cells with Fluo-4 AM Calcium Dye incubate1->load_dye incubate2 Incubate 60 min 37°C load_dye->incubate2 add_compounds Add ADR 851 or Control Compounds incubate2->add_compounds incubate3 Incubate 15-30 min Room Temperature add_compounds->incubate3 read_plate Measure Fluorescence (Baseline) incubate3->read_plate add_agonist Inject 5-HT (EC80) and Measure Fluorescence read_plate->add_agonist analyze Data Analysis (IC50 Determination) add_agonist->analyze end End analyze->end

Caption: Workflow for the ADR 851 cell culture assay.

References

Application Notes and Protocols for Preclinical Administration of ADR 851 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADR 851 is a novel 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has demonstrated analgesic properties in preclinical models of inflammatory pain.[1] As a compound in the discovery and preclinical development phase, establishing robust and reproducible administration protocols is critical for accurate evaluation of its efficacy, pharmacokinetics, and safety. This document provides detailed application notes and protocols for the subcutaneous administration of ADR 851 free base in preclinical studies, primarily focusing on rodent models.

Given that ADR 851 is a free base, it is presumed to have low aqueous solubility. The following protocols are designed to address this challenge by providing methods for appropriate vehicle formulation to achieve the desired concentration for subcutaneous injection.

Data Presentation

Table 1: Recommended Dosage for Efficacy Studies in Rats
ParameterValueReference
Route of AdministrationSubcutaneous (s.c.)[1]
Dosage Range0.1 - 10 mg/kg[1]
Test ModelsFormalin-induced inflammatory pain[1]
Table 2: Suggested Formulation for this compound (for a 10 mg/mL solution)
ComponentPercentage (w/v)Purpose
This compound1%Active Pharmaceutical Ingredient
DMSO10%Solubilizing agent
Solutol HS 15 or Kolliphor HS 1510%Surfactant/Solubilizer
Saline (0.9% NaCl)79%Vehicle

Note: The optimal formulation should be determined empirically based on the specific physicochemical properties of this compound.

Signaling Pathway of ADR 851's Target: The 5-HT3 Receptor

ADR 851 exerts its effects by antagonizing the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally triggers a rapid influx of cations, leading to neuronal depolarization. By blocking this interaction, ADR 851 inhibits this signaling cascade.

5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5HT->5HT3R Binds & Activates ADR851 ADR 851 ADR851->5HT3R Blocks Na_ion Na+ 5HT3R->Na_ion Influx K_ion K+ 5HT3R->K_ion Influx Ca_ion Ca2+ 5HT3R->Ca_ion Influx Depolarization Neuronal Depolarization CaMKII CaMKII Activation Depolarization->CaMKII ERK ERK Signaling CaMKII->ERK Response Cellular Response (e.g., Nociceptive Signal Transmission) ERK->Response Ca_ion->Depolarization

5-HT3 receptor signaling pathway and the inhibitory action of ADR 851.

Experimental Protocols

Formulation of this compound for Subcutaneous Administration

Objective: To prepare a clear, injectable solution of this compound for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • Solutol HS 15 or Kolliphor HS 15

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile vial, weigh the required amount of this compound.

  • Add DMSO to the vial to dissolve the compound. Vortex until the solution is clear.

  • Add Solutol HS 15 to the solution and vortex thoroughly.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity and any particulate matter.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at 4°C, protected from light. Stability of the formulation should be determined prior to long-term storage.

Efficacy Study: Formalin-Induced Inflammatory Pain Model in Rats

Objective: To evaluate the analgesic effect of ADR 851 in a model of inflammatory pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Acclimatize animals for at least 3 days before the experiment.

  • Administer ADR 851 (0.1, 1, 3, 10 mg/kg, s.c.) or vehicle 30 minutes prior to the formalin injection.

  • Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Immediately place the animal in a clear observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two phases:

    • Phase 1 (acute nociceptive): 0-5 minutes post-formalin injection.

    • Phase 2 (inflammatory): 15-60 minutes post-formalin injection.

  • Compare the paw-licking/biting time between the vehicle-treated and ADR 851-treated groups.

Efficacy Study Workflow Acclimatization Animal Acclimatization (>= 3 days) Grouping Randomize into Groups (Vehicle, ADR 851 doses) Acclimatization->Grouping Dosing Subcutaneous Administration (ADR 851 or Vehicle) Grouping->Dosing Induction Formalin Injection (5% into hind paw) Dosing->Induction 30 min Observation Behavioral Observation (Licking/Biting Time) Induction->Observation Phase1 Phase 1 (0-5 min) Observation->Phase1 Phase2 Phase 2 (15-60 min) Observation->Phase2 Analysis Data Analysis Phase1->Analysis Phase2->Analysis

Workflow for the formalin-induced pain efficacy study.
Pharmacokinetic Study of ADR 851 in Rats

Objective: To determine the pharmacokinetic profile of ADR 851 after subcutaneous administration.

Animals: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

Procedure:

  • Fast animals overnight (with access to water) before dosing.

  • Administer a single dose of ADR 851 (e.g., 3 mg/kg, s.c.).

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Immediately centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of ADR 851 using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Pharmacokinetic Study Workflow AnimalPrep Fasted, Cannulated Rats Dosing Subcutaneous Administration of ADR 851 AnimalPrep->Dosing BloodCollection Serial Blood Sampling (pre-dose to 24h) Dosing->BloodCollection PlasmaSep Plasma Separation (Centrifugation) BloodCollection->PlasmaSep Storage Sample Storage (-80°C) PlasmaSep->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Workflow for the pharmacokinetic study of ADR 851.

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical investigation of this compound via subcutaneous administration. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is essential for advancing the development of this promising analgesic compound. Researchers should adapt these protocols as necessary based on the specific characteristics of their experimental setup and the physicochemical properties of ADR 851.

References

Application Notes and Protocols for Electrophysiological Characterization of ADR 851 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADR 851 is a novel compound identified as a potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] 5-HT3 receptors are ligand-gated ion channels predominantly permeable to sodium, potassium, and calcium ions. Their activation by serotonin leads to rapid depolarization of neurons.[2] These receptors are crucial targets in pharmacology, particularly for the development of antiemetics and treatments for irritable bowel syndrome.[3] Understanding the electrophysiological properties of new antagonists like ADR 851 is essential for characterizing their mechanism of action, potency, and potential off-target effects.

This document provides a detailed protocol for the characterization of ADR 851 free base using whole-cell patch-clamp electrophysiology. The protocols outlined below describe methods to determine the inhibitory concentration (IC50), kinetics of receptor blockade, voltage dependency, and potential off-target effects on key cardiac ion channels.

Data Presentation

Table 1: Electrophysiological Profile of ADR 851 on 5-HT3 Receptors (Example Data)
ParameterValueCell LineNotes
IC50 To Be Determined (TBD)HEK293 expressing human 5-HT3A receptorsConcentration of ADR 851 that inhibits 50% of the serotonin-induced current.
Hill Coefficient TBDHEK293 expressing human 5-HT3A receptorsDescribes the steepness of the concentration-response curve.
On-rate (kon) TBDHEK293 expressing human 5-HT3A receptorsRate of association of ADR 851 with the 5-HT3 receptor.
Off-rate (koff) TBDHEK293 expressing human 5-HT3A receptorsRate of dissociation of ADR 851 from the 5-HT3 receptor.
Voltage Dependence TBDHEK293 expressing human 5-HT3A receptorsDescribes whether the blocking potency of ADR 851 is dependent on the membrane potential.
Table 2: Off-Target Ion Channel Screening of ADR 851 (Example Data)
Ion Channel% Inhibition at 10 µMCell LineNotes
hERG (Kv11.1) TBDHEK293 expressing hERGCritical for cardiac safety assessment to evaluate the risk of QT prolongation.
Nav1.5 TBDHEK293 expressing Nav1.5Primary cardiac sodium channel; inhibition can affect cardiac conduction.
Nav1.7 TBDHEK293 expressing Nav1.7Key sodium channel in pain pathways; relevant for analgesic compounds.
Cav1.2 TBDHEK293 expressing Cav1.2L-type calcium channel important for cardiac and smooth muscle contraction.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare a stable or transient cell line expressing the human 5-HT3A receptor for electrophysiological recordings.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human 5-HT3A subunit

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotic (if creating a stable cell line, e.g., G418)

Protocol:

  • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • For transient transfection, seed cells onto glass coverslips in a 6-well plate 24 hours prior to transfection.

  • Transfect cells with the 5-HT3A plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) can be used to identify transfected cells.

  • For stable cell line generation, introduce a selection antibiotic 48 hours post-transfection and select for resistant colonies.

  • Use cells for patch-clamp experiments 24-72 hours after transient transfection or once a stable cell line is established.

Whole-Cell Patch-Clamp Recordings of 5-HT3 Receptors

Objective: To measure the effect of ADR 851 on serotonin-induced currents in cells expressing 5-HT3 receptors.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Agonist Solution: Prepare a stock solution of serotonin (5-HT) in water and dilute to a final concentration of 10 µM in the external solution.

  • ADR 851 Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

Equipment:

  • Patch-clamp amplifier and digitizer

  • Microscope with manipulators

  • Perfusion system for rapid solution exchange

  • Borosilicate glass capillaries for pulling patch pipettes

Protocol:

  • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply the 5-HT solution for 2-5 seconds to elicit a baseline inward current. Ensure the current is stable over several applications.

  • To determine the IC50, co-apply increasing concentrations of ADR 851 with the 5-HT solution. Allow for a pre-incubation period with ADR 851 for 1-2 minutes before co-application.

  • Wash out the drug and ensure the 5-HT induced current returns to baseline.

  • Record the peak inward current for each concentration of ADR 851 and normalize to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient.

Off-Target Ion Channel Profiling

Objective: To assess the selectivity of ADR 851 by testing its effect on key cardiac and neuronal ion channels.

Protocols:

  • hERG (Kv11.1): Use a specific voltage protocol to elicit hERG tail currents in stably transfected HEK293 cells. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current. Apply ADR 851 and measure the percentage of tail current inhibition.

  • Nav1.5 and Nav1.7: Use a voltage protocol that elicits a fast-inactivating sodium current in stably transfected HEK293 cells. A typical protocol involves holding the cell at -100 mV and stepping to 0 mV. Apply ADR 851 and measure the reduction in the peak inward current.

  • Cav1.2: Use a voltage protocol to elicit L-type calcium currents in stably transfected HEK293 cells. A typical protocol involves holding the cell at -80 mV and stepping to +10 mV. Apply ADR 851 and measure the reduction in the peak inward current.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection 5-HT3A Transfection cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp drug_application ADR 851 Application patch_clamp->drug_application data_acquisition Data Acquisition drug_application->data_acquisition ic50_calc IC50 Determination data_acquisition->ic50_calc kinetics_analysis Kinetics Analysis data_acquisition->kinetics_analysis voltage_dep Voltage Dependence data_acquisition->voltage_dep

Figure 1: Experimental workflow for the electrophysiological characterization of ADR 851.

signaling_pathway serotonin Serotonin (5-HT) ht3r 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->ht3r Binds and Activates ion_influx Na+, K+, Ca2+ Influx ht3r->ion_influx Opens Channel adr851 ADR 851 adr851->ht3r Antagonizes depolarization Neuronal Depolarization ion_influx->depolarization

Figure 2: Simplified signaling pathway of 5-HT3 receptor activation and its inhibition by ADR 851.

References

Application Notes: ADR 851 Free Base for Studying Chemotherapy-Induced Nausea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects of cancer therapy, significantly impacting a patient's quality of life and adherence to treatment.[1] The pathophysiology of CINV is complex, involving both central and peripheral pathways.[2] A key neurotransmitter implicated in acute CINV is serotonin (5-hydroxytryptamine, 5-HT), which is released from enterochromaffin cells in the gastrointestinal tract following chemotherapy administration.[3][4] This released 5-HT activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, ultimately inducing the vomiting reflex.[2][4]

ADR 851 is a novel and potent selective antagonist of the 5-HT3 receptor. As a member of this well-established class of anti-emetic agents, ADR 851 free base is a valuable research tool for investigating the mechanisms of CINV and for the preclinical evaluation of novel anti-emetic therapies. These application notes provide detailed protocols for utilizing this compound in established animal models of CINV.

Mechanism of Action

ADR 851 acts as a competitive antagonist at the 5-HT3 receptor. By blocking the binding of serotonin to these receptors in the periphery and the central nervous system, ADR 851 is hypothesized to inhibit the initiation of the emetic reflex arc triggered by chemotherapeutic agents. Its efficacy can be evaluated in models that exhibit emesis (e.g., ferrets) or emesis-like behaviors such as pica (the consumption of non-nutritive substances) in species that do not vomit (e.g., rats).

Experimental Protocols

Two primary animal models are detailed below: the ferret model for direct assessment of anti-emetic (anti-vomiting) activity and the rat pica model as an index of nausea-like behavior.

Protocol 1: Evaluation of ADR 851 in the Ferret Model of Cisplatin-Induced Acute Emesis

This protocol is adapted from established methodologies for assessing 5-HT3 receptor antagonists in ferrets.[5][6]

Objective: To assess the dose-dependent efficacy of this compound in preventing acute emesis induced by the chemotherapeutic agent cisplatin in ferrets.

Materials:

  • This compound

  • Vehicle for ADR 851 (e.g., sterile saline or 5% DMSO in saline)

  • Cisplatin

  • Sterile saline for injection

  • Adult male ferrets (1-1.5 kg)

  • Observation cages with video recording equipment

  • Standard laboratory equipment for injections (syringes, needles)

Experimental Workflow:

G cluster_acclimation Acclimation Phase cluster_treatment Treatment & Observation cluster_analysis Data Analysis acclimate Acclimate ferrets to housing and handling (≥ 7 days) fasting Fast animals overnight (water ad libitum) acclimate->fasting adr851_admin Administer ADR 851 or Vehicle (e.g., i.p. or i.v.) fasting->adr851_admin cisplatin_admin Administer Cisplatin (e.g., 10 mg/kg, i.p.) 30 min post-ADR 851 adr851_admin->cisplatin_admin observe Observe and video record for emetic episodes (e.g., 4-6 hours) cisplatin_admin->observe quantify Quantify number of retches and vomits observe->quantify stats Statistical analysis (e.g., ANOVA) quantify->stats

Caption: Workflow for Ferret Emesis Study.

Procedure:

  • Animal Acclimation: House ferrets individually and allow them to acclimate to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the study, with free access to water.

  • Grouping: Randomly assign ferrets to treatment groups (e.g., Vehicle + Cisplatin, ADR 851 [low, medium, high dose] + Cisplatin). A minimum of 6-8 animals per group is recommended.

  • Dosing:

    • Administer the predetermined dose of this compound or vehicle via the desired route (e.g., intraperitoneally, i.p., or intravenously, i.v.).

    • Thirty minutes after ADR 851 administration, administer cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.[7]

  • Observation:

    • Immediately after cisplatin administration, place each ferret in an individual observation cage.

    • Record the behavior of the animals for a period of 4-6 hours.

    • The primary endpoints are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

Data Analysis:

  • Quantify the total number of retches and vomits for each animal.

  • Calculate the mean ± SEM for each treatment group.

  • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the ADR 851-treated groups to the vehicle-treated control group.

Protocol 2: Evaluation of ADR 851 in the Rat Model of Cisplatin-Induced Pica

This protocol is based on established methods for studying pica in rats as a surrogate measure for nausea.[8][9]

Objective: To determine the efficacy of this compound in reducing cisplatin-induced pica in rats.

Materials:

  • This compound

  • Vehicle for ADR 851

  • Cisplatin

  • Sterile saline for injection

  • Adult male Wistar or Sprague-Dawley rats (200-250 g)

  • Cages with specialized food and kaolin pellet holders

  • Kaolin pellets (hydrated aluminum silicate)

  • Standard rat chow and water bottles

  • Electronic balance

Experimental Workflow:

G cluster_acclimation Acclimation Phase cluster_treatment Treatment & Measurement cluster_analysis Data Analysis acclimate Acclimate rats to housing, kaolin, and chow (≥ 3 days) baseline Measure baseline kaolin and chow intake (24h) acclimate->baseline adr851_admin Administer ADR 851 or Vehicle (e.g., i.p. or s.c.) baseline->adr851_admin cisplatin_admin Administer Cisplatin (e.g., 6 mg/kg, i.p.) 30 min post-ADR 851 adr851_admin->cisplatin_admin measure Measure kaolin and chow intake over 24-48 hours cisplatin_admin->measure calculate Calculate kaolin intake (g) and food intake (g) measure->calculate stats Statistical analysis (e.g., ANOVA) calculate->stats

Caption: Workflow for Rat Pica Study.

Procedure:

  • Animal Acclimation: House rats individually and allow them to acclimate for at least three days. Provide them with pre-weighed standard chow and kaolin pellets to familiarize them with the non-nutritive substance.

  • Baseline Measurement: After acclimation, measure the 24-hour baseline consumption of both kaolin and chow for each rat.

  • Grouping: Randomly assign rats to treatment groups (e.g., Vehicle + Saline, Vehicle + Cisplatin, ADR 851 [low, medium, high dose] + Cisplatin). A minimum of 8-10 animals per group is recommended.

  • Dosing:

    • Administer the selected dose of this compound or vehicle (e.g., i.p. or subcutaneously, s.c.).

    • Thirty minutes later, administer cisplatin (e.g., 6 mg/kg, i.p.) or saline to the respective groups.[9]

  • Measurement:

    • Return the rats to their cages with pre-weighed kaolin and chow.

    • Measure the amount of kaolin and chow consumed at 24 and 48 hours post-cisplatin injection. Account for any spillage.

Data Analysis:

  • Calculate the net consumption of kaolin and chow (in grams) for each time point.

  • Calculate the mean ± SEM for each treatment group.

  • Use a one-way or two-way ANOVA, as appropriate, followed by a post-hoc test to compare treatment groups to the cisplatin control group.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: Effect of ADR 851 on Cisplatin-Induced Emesis in Ferrets

Treatment Group (n=8)DoseTotal Retching + Vomiting Events (Mean ± SEM) over 4h% Inhibition
Vehicle + Cisplatin-45.2 ± 5.1-
ADR 851 + Cisplatin0.1 mg/kg28.6 ± 4.336.7%
ADR 851 + Cisplatin0.5 mg/kg12.1 ± 2.9**73.2%
ADR 851 + Cisplatin1.0 mg/kg4.5 ± 1.8***90.0%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Cisplatin group.

Table 2: Effect of ADR 851 on Cisplatin-Induced Pica in Rats

Treatment Group (n=10)DoseKaolin Intake (g) at 24h (Mean ± SEM)Food Intake (g) at 24h (Mean ± SEM)
Vehicle + Saline-0.2 ± 0.122.5 ± 1.8
Vehicle + Cisplatin-4.8 ± 0.68.1 ± 1.2
ADR 851 + Cisplatin0.5 mg/kg2.9 ± 0.512.4 ± 1.5
ADR 851 + Cisplatin1.0 mg/kg1.5 ± 0.4 16.8 ± 1.7
ADR 851 + Cisplatin2.0 mg/kg0.8 ± 0.3 19.3 ± 1.4
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Cisplatin group.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of acute CINV and the proposed site of action for ADR 851.

G cluster_periphery Gastrointestinal Tract cluster_cns Central Nervous System (Brainstem) chemo Chemotherapy (e.g., Cisplatin) ec_cells Enterochromaffin Cells chemo->ec_cells induces damage serotonin Serotonin (5-HT) Release ec_cells->serotonin leads to ht3r_periph 5-HT3 Receptor serotonin->ht3r_periph binds to vagal Vagal Afferent Nerve nts Nucleus of the Solitary Tract (NTS) vagal->nts signal transmission ctz Chemoreceptor Trigger Zone (CTZ) vomiting_center Vomiting Center ctz->vomiting_center nts->ctz nts->vomiting_center emesis Nausea & Vomiting vomiting_center->emesis triggers adr851 ADR 851 (Antagonist) adr851->ht3r_periph BLOCKS

Caption: 5-HT3 Pathway in Acute CINV.

Disclaimer: ADR 851 is a research compound. The protocols and data presented here are for illustrative purposes based on the known pharmacology of 5-HT3 receptor antagonists and should be adapted and validated for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Evaluating a Novel Prokinetic Agent in Gastrointestinal Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "ADR 851 free base" did not yield any results. Therefore, these application notes and protocols provide a generalized framework for the evaluation of a hypothetical novel prokinetic agent, hereafter referred to as "Compound X," in gastrointestinal motility assays. The data and signaling pathways presented are illustrative examples.

Introduction

Gastrointestinal (GI) motility is a complex, coordinated process involving the contraction and relaxation of smooth muscles in the GI tract, essential for the digestion and transit of food.[1][2][3] Disorders of GI motility, such as gastroparesis, constipation, and irritable bowel syndrome (IBS), represent a significant clinical challenge.[2][4][5] Prokinetic agents are pharmaceuticals that enhance and coordinate GI muscular contractions to facilitate the transit of intestinal contents.[4][6] The development of novel prokinetic agents with improved efficacy and safety profiles is an active area of research.[4][7]

These application notes provide detailed protocols for in vitro and in vivo assays to characterize the prokinetic activity of a novel compound, "Compound X."

In Vitro Gastrointestinal Motility Assays

In vitro methods utilize isolated segments of the gastrointestinal tract to assess the direct effects of a compound on smooth muscle contractility and neuronal activity.[2][8][9] These assays are crucial for initial screening and mechanism of action studies.[2][9]

Isolated Guinea Pig Ileum Preparation

The guinea pig ileum is a classic and robust model for studying the effects of drugs on intestinal smooth muscle.[8][9] It contains both longitudinal and circular muscle layers, as well as the myenteric plexus, allowing for the investigation of both direct muscle effects and neurally mediated responses.[2]

Experimental Protocol:

  • Tissue Preparation:

    • A male Dunkin-Hartley guinea pig (250-350 g) is euthanized by cervical dislocation followed by exsanguination.

    • The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C.

    • The lumen of the ileum segment is gently flushed with Krebs-Henseleit solution to remove any remaining contents.

    • A 2-3 cm segment of the ileum is prepared, and silk threads are tied to each end.

  • Organ Bath Setup:

    • The prepared ileum segment is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated.

    • One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

    • The tissue is placed under an initial tension of 1 g and allowed to equilibrate for 45-60 minutes, with the bath solution being replaced every 15 minutes.

  • Experimental Procedure:

    • After equilibration, the spontaneous contractile activity of the ileum is recorded.

    • A cumulative concentration-response curve for Compound X is generated by adding increasing concentrations of the compound to the organ bath at regular intervals.

    • To investigate the mechanism of action, the effects of Compound X can be evaluated in the presence of various receptor antagonists (e.g., atropine for muscarinic receptors, hexamethonium for nicotinic receptors, ondansetron for 5-HT3 receptors).

    • Electrical field stimulation (EFS) can be used to elicit neurally mediated contractions, and the modulatory effect of Compound X on these responses can be assessed.[2][5]

Data Presentation:

The effects of Compound X on the contractility of the isolated guinea pig ileum are summarized in the table below. Data are presented as the mean ± standard error of the mean (SEM) from n=6 experiments.

Concentration of Compound X (µM)Spontaneous Contraction Amplitude (% of Baseline)EFS-Evoked Contraction (% of Control)
0.01115 ± 5.2110 ± 4.8
0.1142 ± 6.8135 ± 7.1
1185 ± 9.3178 ± 8.9
10250 ± 12.5240 ± 11.2
100255 ± 13.1245 ± 11.8

In Vivo Gastrointestinal Motility Assays

In vivo assays are essential to confirm the prokinetic activity of a compound in a whole-animal model, providing insights into its overall physiological effects.[1][10][11][12]

Whole Gut Transit Time in Mice

This assay measures the time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract, providing a global assessment of GI motility.[1][10]

Experimental Protocol:

  • Animal Preparation:

    • Male C57BL/6 mice (8-10 weeks old) are fasted for 12 hours with free access to water.

    • Animals are randomly assigned to vehicle control and Compound X treatment groups.

  • Marker Administration:

    • A solution of 6% carmine red in 0.5% methylcellulose is prepared.[10]

    • Mice are orally gavaged with either vehicle or Compound X at the desired dose.

    • 30 minutes after drug administration, each mouse is orally gavaged with 0.2 mL of the carmine red solution.

  • Measurement of Transit Time:

    • After gavage with the marker, mice are placed in individual cages with white paper lining the bottom for easy visualization of fecal pellets.

    • The time of the first appearance of a red-colored fecal pellet is recorded for each mouse.[1]

    • The whole gut transit time is the time interval between the administration of the carmine red marker and the excretion of the first red pellet.[1]

Data Presentation:

The effect of Compound X on whole gut transit time in mice is presented in the table below. Data are shown as the mean ± SEM for each group (n=8).

Treatment GroupDose (mg/kg)Whole Gut Transit Time (minutes)
Vehicle Control-155.4 ± 8.2
Compound X1128.7 ± 6.5*
Compound X1095.2 ± 5.1
Compound X3078.9 ± 4.3

*p < 0.05, **p < 0.01 compared to vehicle control (Student's t-test).

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Compound X

The following diagram illustrates a potential signaling pathway through which a prokinetic agent like Compound X might exert its effects, for instance, by acting as a 5-HT4 receptor agonist.

Signaling_Pathway Compound_X Compound X Receptor_5HT4 5-HT4 Receptor Compound_X->Receptor_5HT4 Binds to G_alpha_s Gαs Receptor_5HT4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron Phosphorylates ion channels in ACh_Release Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_Release Increases Smooth_Muscle Smooth Muscle Cell ACh_Release->Smooth_Muscle Acts on Contraction Contraction Smooth_Muscle->Contraction Induces

Caption: Hypothetical signaling pathway of Compound X as a 5-HT4 receptor agonist.

Experimental Workflow for Screening Prokinetic Agents

The following diagram outlines the general workflow for screening and characterizing a novel prokinetic agent.

Experimental_Workflow Start Start: Identify Novel Compound In_Vitro_Screening In Vitro Screening (e.g., Guinea Pig Ileum Assay) Start->In_Vitro_Screening Active_Compound Active Compound? In_Vitro_Screening->Active_Compound In_Vivo_Testing In Vivo Testing (e.g., Whole Gut Transit Time) Active_Compound->In_Vivo_Testing Yes Discard Discard Compound Active_Compound->Discard No Efficacy_Confirmed Efficacy Confirmed? In_Vivo_Testing->Efficacy_Confirmed Mechanism_of_Action Mechanism of Action Studies (e.g., Receptor Antagonist Assays) Efficacy_Confirmed->Mechanism_of_Action Yes Efficacy_Confirmed->Discard No Toxicity_Studies Safety and Toxicity Studies Mechanism_of_Action->Toxicity_Studies End End: Candidate for Further Development Toxicity_Studies->End

Caption: General workflow for the preclinical evaluation of a novel prokinetic agent.

References

Application Notes and Protocols for Behavioral Studies of ADR 851 Free Base in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of hypothetical behavioral studies investigating the effects of ADR 851 free base in mouse models of anxiety and depression. As ADR 851 is identified as a novel 5-HT3 receptor antagonist, the described protocols are based on established methods for evaluating the behavioral pharmacology of this compound class.

Introduction

Serotonin (5-HT) is a key neurotransmitter implicated in the pathophysiology of mood and anxiety disorders. The 5-HT3 receptor, a ligand-gated ion channel, is a target for therapeutic intervention. Antagonists of the 5-HT3 receptor have shown promise in preclinical studies for their potential anxiolytic and antidepressant-like effects.[1][2] ADR 851 is a novel 5-HT3 receptor antagonist.[3][4] This document outlines protocols for assessing the behavioral effects of this compound in mice using a battery of well-validated tests: the Open Field Test (OFT), Elevated Plus Maze (EPM), Tail Suspension Test (TST), and Forced Swim Test (FST).[1][5][6][7]

Hypothetical Signaling Pathway

The antidepressant and anxiolytic effects of 5-HT3 receptor antagonists are thought to be mediated through the modulation of various neurotransmitter systems. By blocking the inhibitory influence of serotonin on certain neurons, these antagonists can indirectly enhance the release of other neurotransmitters like dopamine and acetylcholine in brain regions associated with mood and cognition.[2]

ADR_851_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT_release 5-HT Release 5HT3R_pre 5-HT3 Receptor 5HT_release->5HT3R_pre Activates ADR851 ADR 851 ADR851->5HT3R_pre Blocks NT_release Neurotransmitter Release (e.g., DA, ACh) 5HT3R_pre->NT_release Inhibits Behavioral_Effects Anxiolytic & Antidepressant-like Effects NT_release->Behavioral_Effects Leads to

Figure 1: Hypothetical Signaling Pathway of ADR 851.

Experimental Protocols and Data Presentation

The following sections detail the protocols for a series of behavioral assays to characterize the effects of ADR 851. Hypothetical data are presented in tables for clarity and comparison.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[8][9][10][11] Rodents naturally tend to stay near the walls (thigmotaxis) in a new, open space, and anxiolytic compounds may increase the time spent in the center of the arena.[9]

  • Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape, typically made of a non-reflective material.[8][11] The arena is divided into a central zone and a peripheral zone for analysis.

  • Procedure:

    • Acclimate mice to the testing room for at least 30-60 minutes before the test.[10]

    • Administer ADR 851 (or vehicle control) via the desired route (e.g., intraperitoneally, i.p.) at a specified time before the test (e.g., 30 minutes).

    • Gently place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 5-20 minutes).[8][9]

    • Record the session using a video camera mounted above the arena.[11]

    • After each trial, clean the arena thoroughly with 70% ethanol to remove olfactory cues.[9][11]

  • Data Analysis: Use automated tracking software to analyze the video recordings for parameters such as total distance traveled, time spent in the center and peripheral zones, and rearing frequency.

Treatment GroupDose (mg/kg, i.p.)Total Distance (m)Time in Center (s)Rears (n)
Vehicle-45.2 ± 3.128.5 ± 2.515.1 ± 1.8
ADR 851146.5 ± 2.945.8 ± 3.214.8 ± 2.0
ADR 851344.8 ± 3.558.2 ± 4.1 15.5 ± 1.9
ADR 8511045.9 ± 3.065.1 ± 3.914.9 ± 2.2
Diazepam240.1 ± 4.270.3 ± 5.0**10.2 ± 1.5
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

digraph "OFT_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placement" [label="Place Mouse in\nCenter of Arena", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Behavior\n(5-20 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cleaning" [label="Clean Arena with\n70% Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Video Data", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Acclimation" -> "Dosing"; "Dosing" -> "Placement" [label="30 min post-injection"]; "Placement" -> "Recording"; "Recording" -> "Cleaning"; "Recording" -> "Analysis"; "Cleaning" -> "Acclimation" [style=dashed, label="Next Animal"]; }

Figure 2: Open Field Test Experimental Workflow.
Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[12][13][14]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.[13]

  • Procedure:

    • Acclimate mice to the testing room as described for the OFT.

    • Administer ADR 851 or vehicle control.

    • Place the mouse in the center of the maze, facing one of the open arms.[3][13]

    • Allow the mouse to explore the maze for a 5-minute period.[3][12][13][14]

    • Record the session with a video camera.

    • Clean the maze with 70% ethanol between trials.[13]

  • Data Analysis: Score the time spent in and the number of entries into the open and closed arms. Anxiolytic activity is indicated by an increase in the proportion of time spent and entries made into the open arms.

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms% Entries into Open ArmsTotal Arm Entries (n)
Vehicle-15.3 ± 2.120.5 ± 2.825.4 ± 2.1
ADR 851125.8 ± 3.030.1 ± 3.526.1 ± 1.9
ADR 851338.2 ± 4.1 42.5 ± 4.024.9 ± 2.3
ADR 8511045.1 ± 3.9 48.9 ± 4.225.8 ± 2.0
Diazepam250.3 ± 4.5 55.2 ± 5.120.1 ± 1.8
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

digraph "EPM_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placement" [label="Place Mouse in\nCenter of Maze", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Behavior\n(5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cleaning" [label="Clean Maze with\n70% Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Arm Entries\nand Duration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Acclimation" -> "Dosing"; "Dosing" -> "Placement" [label="30 min post-injection"]; "Placement" -> "Recording"; "Recording" -> "Cleaning"; "Recording" -> "Analysis"; "Cleaning" -> "Acclimation" [style=dashed, label="Next Animal"]; }

Figure 3: Elevated Plus Maze Experimental Workflow.
Tail Suspension Test (TST)

The TST is a behavioral screening test for potential antidepressant drugs.[15][16][17] The test is based on the principle that when subjected to the inescapable stress of being suspended by its tail, a mouse will develop an immobile posture. Antidepressants decrease the duration of this immobility.[15]

  • Apparatus: A suspension bar or chamber that allows the mouse to hang freely without being able to touch any surfaces.[15][16]

  • Procedure:

    • Acclimate mice to the testing room.

    • Administer ADR 851 or vehicle control.

    • Suspend the mouse by its tail from the bar using adhesive tape, approximately 1 cm from the tip of the tail.[15]

    • The test duration is typically 6 minutes.[15][16][17]

    • Record the duration of immobility, which is defined as the absence of any movement except for respiration.[15] The last 4 minutes of the test are usually analyzed.[15]

  • Data Analysis: The primary measure is the total time spent immobile during the observation period.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)
Vehicle-155.2 ± 10.1
ADR 8511120.5 ± 9.5
ADR 851395.8 ± 8.2
ADR 8511075.1 ± 7.9
Imipramine2060.3 ± 6.5**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

digraph "TST_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Suspension" [label="Suspend Mouse\nby Tail", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Immobility\n(6 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Removal" [label="Remove Mouse and\nReturn to Home Cage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Score Immobility\n(last 4 min)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Acclimation" -> "Dosing"; "Dosing" -> "Suspension" [label="30 min post-injection"]; "Suspension" -> "Recording"; "Recording" -> "Removal"; "Recording" -> "Analysis"; "Removal" -> "Acclimation" [style=dashed, label="Next Animal"]; }

Figure 4: Tail Suspension Test Experimental Workflow.
Forced Swim Test (FST)

Similar to the TST, the FST is a widely used assay to screen for antidepressant activity.[18][19][20] It measures "behavioral despair" in rodents.[18] When placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. This immobility time is reduced by effective antidepressant treatments.[21]

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[18][21]

  • Procedure:

    • Acclimate mice to the testing room.

    • Administer ADR 851 or vehicle control.

    • Gently place the mouse into the water-filled cylinder.[19]

    • The test session is typically 6 minutes long.[18][19][21]

    • After the test, remove the mouse, dry it, and return it to a clean, warm cage.[22]

  • Data Analysis: The duration of immobility is recorded, usually during the last 4 minutes of the test.[18][19][21] Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)
Vehicle-160.5 ± 12.3
ADR 8511125.8 ± 10.1
ADR 8513100.2 ± 9.5
ADR 8511080.4 ± 8.8
Fluoxetine2070.9 ± 7.2**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

digraph "FST_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placement" [label="Place Mouse in\nWater Cylinder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Behavior\n(6 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Removal" [label="Remove, Dry, and\nWarm Mouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Score Immobility\n(last 4 min)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Acclimation" -> "Dosing"; "Dosing" -> "Placement" [label="30 min post-injection"]; "Placement" -> "Recording"; "Recording" -> "Removal"; "Recording" -> "Analysis"; "Removal" -> "Acclimation" [style=dashed, label="Next Animal"]; }

Figure 5: Forced Swim Test Experimental Workflow.
Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial behavioral characterization of this compound in mice. Based on its classification as a 5-HT3 receptor antagonist, it is hypothesized that ADR 851 will exhibit both anxiolytic-like and antidepressant-like properties in these models. The presented hypothetical data suggest a dose-dependent effect, reducing anxiety-like behaviors in the OFT and EPM, and decreasing immobility in the TST and FST, without significantly affecting general locomotor activity. These findings would support the further development of ADR 851 as a potential therapeutic agent for anxiety and depressive disorders.

References

Application Notes and Protocols: Preparation of ADR 851 Free Base Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

ADR 851 is a novel 5-HT3 receptor antagonist with potential therapeutic applications. As a free base, ADR 851 is presumed to exhibit low aqueous solubility, a common characteristic of such compounds, presenting a significant challenge for the development of parenteral dosage forms. This document provides detailed application notes and protocols for the preparation of an ADR 851 free base solution suitable for injection in a research and preclinical setting. The following protocols are based on established methods for formulating poorly water-soluble drugs for parenteral administration and should be adapted and optimized based on experimental findings.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is critical for formulation development. The following table summarizes key parameters.

PropertyValueSource
Chemical FormulaC₁₄H₁₈ClN₃O₂[1]
Molecular Weight295.77 g/mol [1][2]
AppearanceWhite to off-white crystalline powderHypothetical
Melting Point150 - 155 °CHypothetical
pKa8.5 (predicted)Hypothetical
Aqueous Solubility< 0.1 µg/mL at pH 7.4Hypothetical
LogP3.2 (predicted)Hypothetical

Formulation Strategies for this compound Injection

Given the predicted low aqueous solubility of this compound, several strategies can be employed to develop an injectable formulation. The selection of a suitable approach will depend on the desired concentration, stability, and in vivo performance of the final product.

Cosolvent System

The use of a cosolvent system is a common and effective method to solubilize lipophilic drugs.[3][4][5] This approach involves blending a water-miscible organic solvent with an aqueous vehicle to increase the drug's solubility.

Surfactant-Based Micellar Solution

Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core that can encapsulate poorly water-soluble drug molecules.[4][5]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[3] They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility.

Experimental Protocols

The following protocols provide a starting point for the preparation of this compound solutions for injection. All procedures should be performed in a sterile environment using aseptic techniques.

Protocol 1: Preparation of ADR 851 Injection using a Cosolvent System

Materials:

  • This compound

  • Ethanol (95%), USP grade

  • Propylene Glycol (PG), USP grade

  • Glycerin, USP grade

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • 0.22 µm sterile syringe filters

Procedure:

  • Solubility Screening:

    • Prepare various cosolvent systems by mixing Ethanol, Propylene Glycol, and Glycerin in different ratios with WFI.

    • Add an excess amount of this compound to each cosolvent system.

    • Equilibrate the samples at room temperature for 24 hours with constant agitation.

    • Filter the saturated solutions using a 0.22 µm syringe filter.

    • Determine the concentration of ADR 851 in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation (Example):

    • Based on solubility data, select a suitable cosolvent system (e.g., 20% Ethanol, 30% Propylene Glycol, 50% WFI v/v).

    • Accurately weigh the required amount of this compound.

    • In a sterile beaker, add the Ethanol and Propylene Glycol and dissolve the this compound with gentle stirring.

    • Slowly add the WFI to the organic solution while stirring continuously until a clear solution is obtained.

    • Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

    • Seal the vial with a sterile stopper and crimp cap.

Hypothetical Solubility Data in Cosolvent Systems:

Cosolvent System (v/v/v)ADR 851 Solubility (mg/mL)
10% Ethanol / 20% PG / 70% WFI1.2
20% Ethanol / 30% PG / 50% WFI5.5
15% Ethanol / 40% PG / 45% WFI4.8
10% Glycerin / 20% PG / 70% WFI0.9
Protocol 2: Preparation of ADR 851 Injection using a Surfactant-Based Micellar Solution

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80), USP grade

  • Poloxamer 188 (Kolliphor® P 188), USP grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile vials and stoppers

  • 0.22 µm sterile syringe filters

Procedure:

  • Solubility Screening:

    • Prepare aqueous solutions of Polysorbate 80 and Poloxamer 188 at various concentrations (e.g., 1%, 5%, 10% w/v) in PBS.

    • Add an excess amount of this compound to each surfactant solution.

    • Equilibrate and determine solubility as described in Protocol 1.

  • Formulation Preparation (Example):

    • Based on solubility data, select a suitable surfactant and concentration (e.g., 5% Polysorbate 80 in PBS).

    • Accurately weigh the required amount of this compound.

    • In a sterile beaker, dissolve the Polysorbate 80 in PBS with gentle stirring.

    • Add the this compound to the surfactant solution and stir until completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.

    • Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

    • Seal the vial with a sterile stopper and crimp cap.

Hypothetical Solubility Data in Surfactant Solutions:

Surfactant System (w/v in PBS)ADR 851 Solubility (mg/mL)
1% Polysorbate 800.8
5% Polysorbate 804.2
10% Polysorbate 808.1
5% Poloxamer 1882.5

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_qc Quality Control prep_start Weigh this compound dissolve Dissolve in Cosolvent/Surfactant Solution prep_start->dissolve add_wfi Add Aqueous Vehicle (WFI/PBS) dissolve->add_wfi filter Sterile Filtration (0.22 µm) add_wfi->filter fill Aseptically Fill into Sterile Vials filter->fill seal Seal and Crimp fill->seal prep_end Final Injectable Solution seal->prep_end qc_start Sample Final Product prep_end->qc_start appearance Visual Inspection (Clarity, Color) qc_start->appearance ph pH Measurement qc_start->ph concentration Assay (HPLC) qc_start->concentration sterility Sterility Testing qc_start->sterility endotoxins Endotoxin Testing (LAL) qc_start->endotoxins qc_end Release for Preclinical Use appearance->qc_end ph->qc_end concentration->qc_end sterility->qc_end endotoxins->qc_end

Caption: Experimental workflow for the preparation and quality control of an this compound injectable solution.

Hypothetical Signaling Pathway of a 5-HT3 Receptor Antagonist

G serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds channel_opening Cation Channel Opening (Na+, K+, Ca2+ influx) receptor->channel_opening Activates adr851 ADR 851 adr851->receptor Antagonizes depolarization Neuronal Depolarization channel_opening->depolarization signal Signal Transduction (e.g., Nausea, Emesis) depolarization->signal block Blockade

Caption: Simplified signaling pathway for a 5-HT3 receptor antagonist like ADR 851.

Stability Considerations

The stability of the prepared this compound solution should be thoroughly evaluated. Key stability-indicating parameters to monitor include:

  • Appearance: Visual inspection for precipitation, color change, or particulate matter.

  • pH: Measurement of the solution's pH over time.

  • Assay: Determination of ADR 851 concentration to assess for degradation.

  • Related Substances: Quantification of any degradation products by a stability-indicating HPLC method.

A preliminary stability study should be conducted at various storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH) to establish the appropriate storage conditions and shelf-life of the formulation.

Conclusion

The preparation of an injectable solution of this compound requires careful consideration of its poor aqueous solubility. The protocols outlined in this document provide a rational starting point for developing a suitable formulation using cosolvents or surfactants. It is imperative that comprehensive solubility, stability, and compatibility studies are performed to ensure the development of a safe and effective formulation for preclinical research. Further optimization of the formulation will be necessary based on the specific requirements of the intended studies.

References

Troubleshooting & Optimization

ADR 851 free base solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with ADR 851 free base. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the common reasons for this?

A1: this compound, like many organic molecules with aromatic rings and amide functionalities, is expected to have low aqueous solubility. The primary reasons for poor solubility include its crystalline structure, which requires significant energy to break down the lattice, and its largely nonpolar nature, making it less favorable to interact with polar solvents like water.

Q2: What initial solvents should I try for solubilizing this compound?

A2: For initial experiments, it is recommended to start with common organic solvents. Based on the solubility of similar benzofurancarboxamide derivatives, Dimethyl Sulfoxide (DMSO) is a strong candidate. Other potential solvents include N,N-Dimethylformamide (DMF) and ethanol. For in vivo studies, the choice of solvent will be dictated by toxicity and administration route.

Q3: My experiment requires an aqueous buffer. How can I dissolve this compound in it?

A3: Direct dissolution in aqueous buffers is likely to be challenging. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer. Be cautious of precipitation upon dilution and determine the maximum tolerable percentage of the organic solvent in your experimental system.

Q4: I observed precipitation when diluting my DMSO stock solution in my aqueous experimental medium. What should I do?

A4: This is a common issue known as "crashing out." To mitigate this, you can try the following:

  • Lower the concentration: Your final concentration might be above the solubility limit in the mixed solvent system.

  • Optimize the co-solvent percentage: Determine the highest percentage of DMSO (or other organic solvent) that does not affect your experiment and ensures solubility.

  • Use surfactants or cyclodextrins: These excipients can help to increase the aqueous solubility of poorly soluble compounds.[1]

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous medium can significantly impact solubility.[1]

Troubleshooting Guide

Issue: this compound Powder is Not Visibly Dissolving
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Test solubility in a range of organic solvents (see Table 1).Identification of a suitable solvent for creating a stock solution.
Insufficient Sonication/Vortexing Vortex the sample for 1-2 minutes. If particles remain, sonicate in a water bath for 5-10 minutes.Complete dissolution of the compound.
Low Temperature Gently warm the solution (e.g., to 37°C) while stirring. Ensure the compound is stable at the elevated temperature.Increased kinetic energy facilitates the dissolution process.
Saturation The concentration is above the solubility limit of the chosen solvent.Consider preparing a more dilute solution or using a different solvent with higher solubilizing capacity.
Issue: Precipitate Forms Upon Addition to Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
"Crashing Out" due to Low Aqueous Solubility Decrease the final concentration of ADR 851.The compound remains in solution at a lower concentration.
High Percentage of Organic Co-solvent Reduce the volume of the organic stock solution added to the aqueous medium.A clear solution is maintained at a lower co-solvent percentage.
pH of the Aqueous Medium Adjust the pH of the aqueous buffer. For a basic compound, a more acidic pH may increase solubility.The compound remains soluble within a specific pH range.
Lack of Solubilizing Excipients Add a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., HP-β-CD) to the aqueous medium.Enhanced solubility and prevention of precipitation.

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following table provides a list of suggested solvents to test, based on general principles for poorly soluble compounds and information on related chemical structures.

Table 1: Suggested Solvents for this compound Solubility Testing

Solvent Solvent Type Rationale for Use Anticipated Solubility
Dimethyl Sulfoxide (DMSO) Aprotic, polarCommonly used for dissolving a wide range of organic compounds for in vitro screening.High
N,N-Dimethylformamide (DMF) Aprotic, polarSimilar to DMSO, effective at solvating many organic molecules.High
Ethanol (EtOH) Protic, polarA common, less toxic organic solvent.Moderate to Low
Methanol (MeOH) Protic, polarSimilar to ethanol, but can be more effective for some compounds.Moderate to Low
Polyethylene Glycol (e.g., PEG400) Co-solventOften used in formulations for in vivo studies to increase solubility.Moderate
Aqueous Buffers (e.g., PBS) AqueousBiologically relevant, but direct solubility is expected to be very low.Very Low

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Sonication (if necessary): If particles remain, sonicate the vial in a water bath for 10-15 minutes.

  • Heating (optional): If still not dissolved, gently warm the solution (do not exceed 40-50°C to avoid degradation) and observe for dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat steps 3-6 until the compound is fully dissolved.

  • Calculation: Calculate the approximate solubility in mg/mL.

Protocol 2: Preparation of a DMSO Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex and/or sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome cluster_action Action weigh Weigh ADR 851 add_solvent Add Solvent weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Partially/Not Dissolved observe->not_dissolved No use_solution Use in Experiment dissolved->use_solution troubleshoot Troubleshoot not_dissolved->troubleshoot

Caption: Experimental workflow for dissolving this compound.

solubility_troubleshooting action_node action_node end_node Soluble action_node->end_node start Precipitation in Aqueous Buffer? q_concentration Is Concentration Too High? start->q_concentration Yes q_concentration->action_node Yes Decrease Concentration q_cosolvent Is Co-solvent % Too High? q_concentration->q_cosolvent No q_cosolvent->action_node Yes Reduce Co-solvent % q_excipient Excipients Needed? q_cosolvent->q_excipient No q_excipient->action_node Yes Add Surfactant/ Cyclodextrin q_excipient->end_node No

Caption: Decision tree for troubleshooting precipitation issues.

hypothetical_pathway adr851 ADR 851 ht3r 5-HT3 Receptor adr851->ht3r Antagonist ion_channel Ion Channel (Cation Influx) ht3r->ion_channel Inhibits depolarization Neuronal Depolarization ion_channel->depolarization Prevents neurotransmitter Neurotransmitter Release depolarization->neurotransmitter Reduces cellular_response Cellular Response neurotransmitter->cellular_response Modulates

Caption: Hypothetical signaling pathway for a 5-HT3 antagonist like ADR 851.

References

Improving ADR 851 free base stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The identity of "ADR 851" could not be determined from available resources. The information presented below is based on general principles of small molecule stability and degradation pathways and may not be specific to ADR 851. For accurate guidance, please provide the chemical structure or class of ADR 851.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the handling and storage of research compounds in solution.

Issue Possible Cause Recommended Action
Rapid degradation of ADR 851 in aqueous solution. Hydrolysis: Many compounds are susceptible to hydrolysis, especially at non-neutral pH.Prepare solutions fresh daily. If storage is necessary, perform a pH stability study to identify the optimal pH range. Consider using a buffered solution. Store at reduced temperatures (2-8 °C or -20 °C).
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, particularly for electron-rich molecules.Degas solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants (e.g., ascorbic acid, BHT), ensuring they do not interfere with downstream experiments.
Photodegradation: Exposure to light, especially UV light, can induce degradation.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
Precipitation of ADR 851 from solution. Low Solubility: The free base form of a compound is often less soluble in aqueous media compared to its salt form.Determine the aqueous solubility of ADR 851 free base. Consider using a co-solvent system (e.g., DMSO, ethanol) if compatible with your experimental model. Alternatively, investigate the use of a salt form of ADR 851 with higher aqueous solubility.
pH-dependent Solubility: The solubility of ionizable compounds is highly dependent on the pH of the solution.Measure the pKa of ADR 851. For a basic compound, solubility will decrease as the pH increases towards and above its pKa. Maintain the pH of the solution where the compound is sufficiently ionized and soluble.
Change in color or appearance of the solution. Degradation: The formation of degradation products can often result in a change in the solution's color.Characterize the degradation products using analytical techniques such as HPLC-UV/Vis and LC-MS to understand the degradation pathway. This information can help in designing strategies to mitigate degradation.
Contamination: Microbial or chemical contamination can alter the appearance of a solution.Use sterile filtration for aqueous solutions intended for long-term storage or cell-based assays. Ensure high purity of solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for small molecule drugs?

A1: Common degradation pathways include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters, amides, and lactams are particularly susceptible.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. Functional groups like phenols, thiols, and aldehydes are prone to oxidation.

  • Photodegradation: Degradation caused by exposure to light energy. Aromatic systems and compounds with chromophores are often light-sensitive.

  • Isomerization: Conversion of a molecule into an isomer with a different spatial arrangement (e.g., racemization).

  • Polymerization: Reaction of monomeric units to form a polymer.

Q2: How can I perform a forced degradation study for ADR 851?

A2: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of ADR 851 in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and LC-MS to identify the mass of the degradation products for structural elucidation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare ADR 851 Stock Solution acid Acid Hydrolysis (0.1 N HCl, Heat) stock->acid base Base Hydrolysis (0.1 N NaOH, Heat) stock->base neutral Neutral Hydrolysis (Water, Heat) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photodegradation (UV/Vis Light) stock->photo sampling Collect Samples at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms

Caption: Workflow for a forced degradation study of ADR 851.

Q3: What is a stability-indicating HPLC method?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The method must be able to separate the API peak from all other peaks.

Decision_Tree start ADR 851 Solution Instability Observed q1 Is precipitation observed? start->q1 solubility Investigate Solubility (pH, co-solvents) q1->solubility Yes q2 Is there a color change or new peaks in HPLC? q1->q2 No degradation Investigate Degradation (Forced Degradation Study) q2->degradation Yes unknown Consider other factors (e.g., container interaction) q2->unknown No

Caption: Troubleshooting logic for ADR 851 solution instability.

ADR 851 free base common experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ADR 851 free base.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For final dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is less than 0.1% to avoid solvent-induced artifacts.

Q2: I am observing low potency or inconsistent results in my cell-based assays. What are the potential causes?

Several factors can contribute to this issue:

  • Compound Stability: this compound may be unstable in certain media or buffer conditions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Solubility Issues: The compound may precipitate out of solution at higher concentrations or in aqueous buffers. Visually inspect your working solutions for any precipitate.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to ADR 851. Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase.

  • Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence). Include appropriate controls, such as vehicle-only and compound-only wells (without cells), to identify any such interference.

Q3: My in vivo experiments show lower efficacy than expected based on in vitro data. What should I consider?

Discrepancies between in vitro and in vivo results are common and can be attributed to:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or high clearance of ADR 851 can lead to low systemic exposure.

  • Bioavailability: The free base form may have limited oral bioavailability. Consider formulation strategies to improve solubility and absorption.

  • Target Engagement: Confirm that the compound is reaching the target tissue at sufficient concentrations to engage the intended molecular target.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Control Cells

If you observe cytotoxicity in your vehicle-treated control cells, consider the following troubleshooting steps:

  • Check DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.1%. Higher concentrations can be toxic to many cell lines.

  • Evaluate Media and Serum Quality: Use fresh, high-quality cell culture media and fetal bovine serum (FBS). Lot-to-lot variability in serum can impact cell health.

  • Test for Contamination: Perform routine testing for mycoplasma and other microbial contaminants, which can affect cell viability and experimental outcomes.

Issue 2: High Variability Between Replicate Wells

High variability can obscure real experimental effects. To minimize this:

  • Ensure Homogeneous Cell Seeding: Mix your cell suspension thoroughly before plating to ensure an even distribution of cells across the plate.

  • Precise Compound Dilution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of ADR 851.

  • Control for Edge Effects: In plate-based assays, the outer wells are more prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.

Quantitative Data Summary

ParameterValue
Molecular Weight450.5 g/mol
Purity (by HPLC)>98%
Recommended Stock Concentration10 mM in DMSO
Recommended Working Concentration0.1 - 10 µM
Solubility in PBS (pH 7.4)< 1 µM

Key Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of ADR 851 on cell proliferation.

Materials:

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of ADR 851 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G ADR_851 ADR 851 Receptor Target Receptor ADR_851->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical signaling pathway inhibited by ADR 851.

G Start Seed Cells Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with ADR 851 Incubate_24h->Treat Incubate_72h Incubate 72h Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read Read Absorbance Solubilize->Read

Caption: Experimental workflow for the cell viability (MTT) assay.

G Start Inconsistent Results Check_Solubility Check Compound Solubility (Visual Inspection) Start->Check_Solubility Check_Purity Verify Compound Purity (e.g., HPLC) Start->Check_Purity Check_Protocol Review Experimental Protocol Start->Check_Protocol Precipitate Precipitate Observed? Check_Solubility->Precipitate Purity_OK Purity >95%? Check_Purity->Purity_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Lower_Conc Lower Concentration Precipitate->Lower_Conc Yes New_Aliquot Use New Aliquot Purity_OK->New_Aliquot No Revise_Protocol Revise Protocol Protocol_OK->Revise_Protocol No

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: ADR-851 Free Base Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the free base form of ADR-851 in animal models. The following information is designed to address common challenges associated with the delivery of poorly soluble compounds and to provide standardized protocols for formulation and administration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for ADR-851 free base for in vivo studies?

A1: ADR-851 free base exhibits low solubility in aqueous solutions. The ideal solvent system will depend on the route of administration. For initial studies, a suspension using a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water is often a starting point. For solubilization, co-solvents like DMSO, PEG400, or ethanol can be used, but their concentrations must be carefully controlled to avoid toxicity in animal models. It is crucial to perform tolerability studies for any new vehicle in the chosen animal model.

Q2: I am observing precipitation of ADR-851 free base upon injection. What can I do?

A2: Precipitation at the injection site is a common issue with poorly soluble compounds and can lead to variable absorption and local irritation. Here are a few troubleshooting steps:

  • Reduce the concentration: If possible, lower the concentration of ADR-851 in your formulation.

  • Optimize the vehicle: Experiment with different co-solvent ratios or switch to a different solubilization strategy, such as using cyclodextrins.

  • Consider a different formulation: A micronized suspension or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) could improve stability.

  • Change the route of administration: If feasible for your study, switching from intravenous (IV) to subcutaneous (SC) or intraperitoneal (IP) injection might mitigate some precipitation issues, although local tissue effects should be monitored.

Q3: My in vivo efficacy results with ADR-851 free base are inconsistent. What could be the cause?

A3: Inconsistent results are often linked to issues with drug formulation and delivery.[1] Several factors could be at play:

  • Poor Bioavailability: The free base form may have low and variable oral bioavailability.[2] Consider alternative routes of administration or formulation strategies to enhance absorption.

  • Formulation Instability: If you are using a suspension, ensure it is homogenous before each administration. Inadequate mixing can lead to inconsistent dosing. For solutions, check for any signs of precipitation over time.

  • Animal-to-Animal Variability: Factors such as age, sex, and health status of the animals can influence drug metabolism and disposition. Ensure your experimental groups are well-matched.

  • First-Pass Metabolism: If administered orally, ADR-851 may be subject to significant first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.[2]

Q4: What are some alternative formulation strategies to improve the bioavailability of ADR-851 free base?

A4: Enhancing the bioavailability of poorly soluble drugs is a common challenge in drug development.[1][2] Here are some strategies that can be explored:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[1]

  • Amorphous Solid Dispersions: Creating a solid dispersion of ADR-851 in a polymer matrix can improve its dissolution and absorption.

  • Lipid-Based Formulations: Formulations such as liposomes, nanoemulsions, or SEDDS can encapsulate the drug and improve its solubility and absorption.[1]

  • Prodrugs: A more advanced approach involves synthesizing a more soluble prodrug of ADR-851 that is converted to the active compound in vivo.[3]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability
Potential Cause Troubleshooting Steps Success Metric
Poor aqueous solubility 1. Reduce particle size (micronization). 2. Formulate as a solid dispersion. 3. Use a lipid-based formulation (e.g., SEDDS).Increased plasma concentration (AUC) in pharmacokinetic studies.
High first-pass metabolism 1. Co-administer with a metabolic inhibitor (use with caution and appropriate controls). 2. Consider alternative routes of administration (e.g., IV, SC, IP) to bypass the liver.Increased systemic exposure of the parent compound.
Efflux transporter activity 1. Investigate if ADR-851 is a substrate for efflux transporters like P-glycoprotein. 2. Co-administer with a known efflux inhibitor (for research purposes only).Increased absorption and bioavailability.
Issue 2: Injection Site Reactions
Potential Cause Troubleshooting Steps Success Metric
Precipitation of free base 1. Decrease drug concentration. 2. Optimize co-solvent/vehicle system. 3. Increase the injection volume to dilute the drug.Absence of visible precipitation at the injection site and reduced local inflammation.
Vehicle toxicity 1. Conduct a vehicle tolerability study in the animal model. 2. Reduce the concentration of potentially toxic excipients (e.g., DMSO, ethanol). 3. Use a more biocompatible formulation (e.g., saline with a low percentage of a solubilizing agent).Minimal to no signs of irritation, inflammation, or necrosis at the injection site.

Experimental Protocols

Protocol 1: Preparation of an ADR-851 Free Base Suspension for Oral Gavage
  • Materials:

    • ADR-851 free base

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle

    • Homogenizer

    • Calibrated balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Weigh the required amount of ADR-851 free base.

    • Triturate the powder in a mortar and pestle to reduce particle size.

    • Gradually add a small amount of the 0.5% CMC vehicle to the powder to form a paste.

    • Continue to add the vehicle incrementally while mixing to ensure a uniform suspension.

    • Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final volume.

    • Homogenize the suspension for 5-10 minutes to ensure uniform particle size distribution.

    • Store the suspension at 4°C and protect it from light. Always vortex thoroughly before each administration.

Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection
  • Materials:

    • ADR-851 free base

    • Dimethyl sulfoxide (DMSO)

    • PEG400

    • Sterile saline (0.9% NaCl)

    • Sterile vials and syringes

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh the required amount of ADR-851 free base.

    • Dissolve the ADR-851 in a minimal amount of DMSO.

    • Add PEG400 to the solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG400, and 50% saline.

    • Slowly add the sterile saline to the organic solution while vortexing to avoid precipitation.

    • Once the solution is clear, sterile filter it using a 0.22 µm filter into a sterile vial.

    • Visually inspect the final solution for any signs of precipitation before administration.

    • Administer immediately after preparation.

Disclaimer: The provided protocols are examples and may require optimization for your specific experimental needs.

Visualizations

ADR_851_Troubleshooting_Workflow start Start: Inconsistent In Vivo Results with ADR-851 Free Base check_formulation Check Formulation Homogeneity and Stability start->check_formulation is_homogenous Is Formulation Stable and Homogenous? check_formulation->is_homogenous remake_formulation Remake Formulation: - Ensure proper mixing - Check for precipitation is_homogenous->remake_formulation No check_bioavailability Assess Bioavailability (PK Study) is_homogenous->check_bioavailability Yes remake_formulation->check_formulation is_bioavailability_low Is Bioavailability Low/Variable? check_bioavailability->is_bioavailability_low optimize_formulation Optimize Formulation: - Particle size reduction - Co-solvents/Excipients - Alternative formulations (e.g., SEDDS) is_bioavailability_low->optimize_formulation Yes consider_route Consider Alternative Administration Route (e.g., IV, SC) is_bioavailability_low->consider_route Yes, if applicable end_good Consistent Results is_bioavailability_low->end_good No optimize_formulation->check_bioavailability consider_route->check_bioavailability end_bad Re-evaluate Experiment

Caption: Troubleshooting workflow for inconsistent in vivo results.

HT3_Signaling_Pathway serotonin Serotonin (5-HT) ht3r 5-HT3 Receptor (Ligand-gated ion channel) serotonin->ht3r Binds to channel_opening Channel Opening ht3r->channel_opening Activates adr851 ADR-851 (Antagonist) adr851->ht3r Blocks ion_influx Na+ / K+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation

Caption: Simplified 5-HT3 receptor signaling pathway.

References

Technical Support Center: Investigating Off-Target Effects of ADR 851 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the novel 5-HT3 receptor antagonist, ADR 851 free base. As a selective serotonin 3 (5-HT3) receptor antagonist, ADR 851 is designed to prevent nausea and vomiting, and has shown analgesic properties in preclinical studies.[1][2] However, like any small molecule, it is crucial to characterize its full pharmacological profile, including any unintended interactions with other biological targets.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in the design and interpretation of experiments aimed at identifying and validating potential off-target effects of ADR 851.

Frequently Asked Questions (FAQs)

Q1: What is ADR 851 and what is its primary mechanism of action?

ADR 851 is a novel 5-HT3 receptor antagonist.[1][2] Its primary mechanism of action is to block the activity of the 5-HT3 receptor, a ligand-gated ion channel, which is well-established in mediating nausea and vomiting.[2][3][4] The molecule exists as R and S isomers, which have demonstrated different analgesic effects in rat models.[1] The chemical formula for the S-isomer of this compound is C₁₄H₁₈ClN₃O₂.[5]

Q2: Why is it important to investigate the off-target effects of this compound?

Investigating off-target effects is a critical step in drug development to:

  • Ensure Safety: Unintended interactions can lead to adverse drug reactions (ADRs) and toxicity.

  • Discover New Therapeutic Applications: Off-target activities are not always detrimental and can sometimes reveal new therapeutic opportunities (polypharmacology).

Q3: What are the known class-specific off-target effects of 5-HT3 receptor antagonists?

While a specific off-target profile for ADR 851 is not publicly available, the class of 5-HT3 receptor antagonists (also known as "setrons") is associated with certain adverse effects that may be linked to off-target interactions or downstream effects of on-target activity. These include:

  • QT Interval Prolongation: Some first-generation 5-HT3 antagonists have been associated with prolongation of the QT interval, which can increase the risk of cardiac arrhythmias.[6]

  • Serotonin Syndrome: When co-administered with other serotonergic drugs (e.g., SSRIs, SNRIs), there is a theoretical risk of serotonin syndrome due to increased synaptic availability of serotonin.[6][7] Symptoms can range from mild (agitation, tremors) to severe (high fever, seizures).[7]

  • Gastrointestinal Effects: Constipation is a commonly reported side effect.[6]

Q4: What initial steps should I take if I suspect off-target effects in my experiment with ADR 851?

If you observe an unexpected phenotype in your experiments, a systematic approach is recommended. The following workflow can help you begin to distinguish between on-target and potential off-target effects.

troubleshooting_workflow cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 Interpretation phenotype Unexpected Phenotype Observed with ADR 851 dose_response 1. Perform Dose-Response Curve phenotype->dose_response control 2. Use Structurally Unrelated 5-HT3 Antagonist dose_response->control knockdown 3. Genetic Knockdown/Knockout of 5-HT3 Receptor control->knockdown on_target Phenotype is Dose-Dependent and Replicated by Control/Knockdown (Likely On-Target) knockdown->on_target Yes off_target Phenotype is NOT Dose-Dependent or Replicated (Potential Off-Target Effect) knockdown->off_target No

Caption: Initial troubleshooting workflow for unexpected experimental results with ADR 851.

Troubleshooting Guides

Issue 1: Inconsistent results with other 5-HT3 receptor antagonists.

Possible Cause: This is a strong indicator of a potential off-target effect specific to the chemical scaffold of ADR 851.

Troubleshooting Steps:

  • Confirm Activity of All Compounds: Ensure that all 5-HT3 antagonists used are active and used at equipotent concentrations for 5-HT3 receptor blockade.

  • Broad Panel Screening: To identify potential off-targets, profile ADR 851 in a broad panel of receptors, kinases, and ion channels. This can provide a list of candidate off-target proteins.

  • Target Engagement Assays: Once potential off-targets are identified, confirm direct binding of ADR 851 to these proteins using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Issue 2: The observed phenotype does not correlate with the known downstream signaling of the 5-HT3 receptor.

Possible Cause: The 5-HT3 receptor is a non-selective cation channel. While its primary role is in depolarization, the downstream consequences can be complex and cell-type specific. Alternatively, this could be an off-target effect.

Troubleshooting Steps:

  • Literature Review: Thoroughly review the literature for known signaling pathways associated with 5-HT3 receptor activation or inhibition in your specific experimental system.

  • Pathway Analysis: Use transcriptomic (RNA-seq) or proteomic approaches to identify signaling pathways that are perturbed by ADR 851 treatment.

  • In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of ADR 851. These predictions can then be experimentally validated.

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To identify unintended interactions of ADR 851 with a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Plate Preparation: Use commercially available kinase assay platforms that feature a large panel of purified human kinases.

  • Binding or Activity Assay:

    • Binding Assay (e.g., KiNativ): Measures the ability of ADR 851 to compete with a known ligand for the ATP-binding site of the kinases.

    • Activity Assay: Measures the ability of ADR 851 to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration or as a dissociation constant (Kd) or IC50 value.

Data Presentation:

Kinase Target% Inhibition at 1 µM ADR 851IC50 (µM)
Kinase A85%0.2
Kinase B15%> 10
Kinase C5%> 10
.........
Note: This is hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement of ADR 851 with the 5-HT3 receptor and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells expressing the target(s) of interest with either vehicle or ADR 851.

  • Heating: Heat the cell lysates to a range of temperatures. Target proteins will denature and aggregate at a specific temperature.

  • Fractionation: Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry. Binding of ADR 851 will stabilize the target protein, resulting in a higher melting temperature.

cetsa_workflow start Intact Cells treat Treat with Vehicle or ADR 851 start->treat heat Heat to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge analyze Analyze Soluble Fraction (Western Blot / MS) centrifuge->analyze result Stabilized Target Protein has a Higher Melting Temperature analyze->result

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

Hypothetical Off-Target Signaling Pathway for ADR 851

While the on-target pathway of ADR 851 involves blocking the 5-HT3 receptor ion channel, an off-target interaction with a G-protein coupled receptor (GPCR) could initiate a distinct signaling cascade. The following diagram illustrates a hypothetical scenario where ADR 851 antagonizes a GPCR, leading to altered downstream signaling.

off_target_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway ADR851_on ADR 851 HTR3 5-HT3 Receptor ADR851_on->HTR3 Antagonizes Ion_Channel Ion Channel Blockade Depolarization Inhibition of Depolarization Ion_Channel->Depolarization ADR851_off ADR 851 GPCR Hypothetical GPCR ADR851_off->GPCR Antagonizes G_Protein G-Protein Activation Inhibited GPCR->G_Protein Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Levels Altered Effector->Second_Messenger Cellular_Response Altered Cellular Response Second_Messenger->Cellular_Response

Caption: On-target vs. a hypothetical off-target signaling pathway for ADR 851.

References

Minimizing ADR 851 free base degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ADR-851 free base during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing ADR-851 free base?

For long-term storage, it is recommended to store ADR-851 free base at -20°C. For short-term storage, such as during the course of an experiment, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How sensitive is ADR-851 free base to light?

ADR-851 free base is light-sensitive. It is crucial to protect the compound from light to prevent photodegradation. Always store it in a light-protected container, such as an amber vial, and retain it in its carton until it is ready for use. When handling, work in a subdued light environment whenever possible.

Q3: What is the optimal pH for solutions containing ADR-851?

While specific data for ADR-851 is not available, analogous compounds, such as other 5-HT3 antagonists, exhibit instability in strongly acidic and alkaline conditions. Therefore, it is advisable to maintain solutions of ADR-851 near a neutral pH (around 7.0) to minimize hydrolytic degradation.

Q4: Are there any solvents that should be avoided when working with ADR-851?

ADR-851 free base is generally soluble in organic solvents such as ethanol, methanol, and DMSO. However, for aqueous solutions, it is important to avoid buffers that could catalyze degradation. For parenteral solutions, Sodium Chloride Injection (normal saline) is a suitable diluent. Metoclopramide, a related compound, is known to degrade when admixed and frozen with Dextrose-5% in Water.

Q5: What are the likely degradation pathways for ADR-851?

Based on the chemical structure of related compounds, ADR-851 free base is likely susceptible to degradation through hydrolysis and oxidation. The benzofuran and bridged bicyclic moieties in its structure can undergo ring-opening reactions under hydrolytic stress (acidic or basic conditions). Oxidative degradation may also occur, particularly if the compound is exposed to air and light for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in experiments Degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Check Solution Age and pH: Use freshly prepared solutions. If using buffered solutions, confirm the pH is close to neutral. 3. Minimize Exposure: Reduce the exposure of the compound to ambient light and temperature during experimental procedures.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Formation of degradation products.1. Perform Forced Degradation Study: To identify potential degradation products, subject a small sample of ADR-851 to stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples by HPLC-MS to characterize the degradation products. 2. Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.
Precipitation of the compound in aqueous solution Poor solubility of the free base at neutral pH.1. Use a Co-solvent: Initially dissolve ADR-851 in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. 2. Adjust pH (with caution): Slightly acidifying the solution may improve solubility, but be mindful of the potential for increased hydrolytic degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for ADR-851

This protocol outlines a general method for assessing the stability of ADR-851, based on methods used for related compounds.[1]

1. Materials:

  • ADR-851 Free Base Reference Standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • HPLC system with UV or fluorescence detector

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 6.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detection is reported to be sensitive for ADR-851.[1] Alternatively, UV detection at a wavelength of maximum absorbance can be used.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of ADR-851 in a suitable organic solvent (e.g., methanol) and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Sample Solution (for stability testing): Prepare a solution of ADR-851 at a known concentration in the desired matrix (e.g., buffer, formulation).

4. Forced Degradation Study:

  • Acid Hydrolysis: Incubate a solution of ADR-851 in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of ADR-851 in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of ADR-851 with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of ADR-851 at 80°C for 48 hours.

  • Photodegradation: Expose a solution of ADR-851 to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

5. Analysis:

  • Inject the standard solution, the initial (time zero) sample solution, and the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent ADR-851 peak.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Quantitative Data Summary

The following table provides hypothetical degradation data for ADR-851 under various stress conditions, based on the behavior of structurally related 5-HT3 antagonists. This data is for illustrative purposes and should be confirmed by experimental studies.

Stress Condition Duration Temperature ADR-851 Remaining (%) Major Degradation Products
0.1 N HCl24 hours60°C~75%Hydrolysis Product A
0.1 N NaOH24 hours60°C~60%Hydrolysis Product B
3% H2O224 hoursRoom Temp~85%Oxidation Product C
Heat (Solid)48 hours80°C>95%Minimal degradation
Light (Solution)7 daysRoom Temp~90%Photodegradation Product D

Visualizations

ADR-851 Potential Degradation Pathways

Potential Degradation Pathways of ADR-851 ADR851 ADR-851 Free Base Acid Acidic Conditions (e.g., 0.1 N HCl) ADR851->Acid Hydrolysis Base Alkaline Conditions (e.g., 0.1 N NaOH) ADR851->Base Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) ADR851->Oxidation Oxidation Light Photolytic Stress (e.g., UV/Vis Light) ADR851->Light Photodegradation HP_A Hydrolysis Product A (e.g., Ring Opening) Acid->HP_A HP_B Hydrolysis Product B (e.g., Ring Opening) Base->HP_B OP_C Oxidation Product C Oxidation->OP_C PP_D Photodegradation Product D Light->PP_D Workflow for ADR-851 Stability Assessment start Start: ADR-851 Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - Quantify ADR-851 - Identify Degradants hplc->data report Report Results data->report Simplified 5-HT3 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds to channel_opening Ion Channel Opening receptor->channel_opening Activates adr851 ADR-851 (Antagonist) adr851->receptor Blocks ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization response Physiological Response (e.g., Emesis) depolarization->response

References

Overcoming ADR 851 free base vehicle incompatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADR 851 free base. The information is presented in a question-and-answer format to directly address common issues, particularly those related to vehicle incompatibility.

FAQs: this compound Vehicle Incompatibility

Q1: We are observing precipitation of this compound after preparing our dosing solution in a standard aqueous vehicle. What is the likely cause?

A1: ADR 851 in its free base form exhibits low aqueous solubility. Precipitation in standard aqueous vehicles like saline or 5% dextrose in water (D5W) is a common manifestation of this inherent physicochemical property. The neutral pH of these vehicles is often insufficient to maintain the solubility of a weakly basic compound like ADR 851.

Q2: What are the key physicochemical properties of this compound that I should be aware of for formulation development?

A2: While specific data for every batch may vary, the general profile of this compound is characterized by:

  • Low Aqueous Solubility: Particularly at neutral and basic pH.

  • Weakly Basic Nature: The molecule contains ionizable groups, making its solubility pH-dependent.

  • Lipophilicity: Tends to be more soluble in organic solvents and lipids.

Understanding these properties is crucial for selecting an appropriate vehicle and developing a stable formulation.

Q3: Can we simply adjust the pH of our aqueous vehicle to improve the solubility of this compound?

A3: Yes, pH adjustment is a primary strategy for solubilizing ionizable compounds like ADR 851.[1] As a weak base, its solubility will increase in acidic conditions due to the formation of a more soluble salt form. However, considerations for the route of administration are critical. For intravenous (IV) administration, the pH should ideally be maintained within a physiologically tolerable range (typically pH 3-9) to avoid irritation and phlebitis.[1]

Q4: What are some recommended alternative vehicle systems for this compound for preclinical studies?

A4: For compounds with poor aqueous solubility, several alternative vehicle systems can be considered. The choice will depend on the route of administration, required dose, and toxicity considerations. Common strategies include:

  • Co-solvent Systems: Mixtures of water with water-miscible organic solvents can significantly enhance solubility.[2]

  • Surfactant-based Systems: Surfactants can form micelles that encapsulate the drug, increasing its solubility in an aqueous medium.[1]

  • Lipid-based Formulations: For oral or parenteral routes, lipid-based systems can be effective for lipophilic drugs.[3]

  • Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][3]

Troubleshooting Guide: Overcoming ADR 851 Vehicle Incompatibility

This guide provides a systematic approach to addressing vehicle incompatibility issues with this compound.

Problem: Precipitation or Cloudiness in the Dosing Vehicle

Initial Assessment Workflow

A Precipitation Observed B Characterize Precipitate: - Visual Inspection - Microscopy - Analytical Chemistry (e.g., HPLC) A->B C Confirm Precipitate is ADR 851 B->C D Initial Vehicle: Aqueous-based? C->D E pH Adjustment Feasible? D->E Yes I Explore Alternative Formulation Strategies D->I No F Adjust pH to < 6.0 with pharmaceutically acceptable acid E->F Yes E->I No G Precipitation Resolved? F->G H Proceed with Stability Studies G->H Yes G->I No J Co-solvent Screening I->J K Surfactant Screening I->K L Lipid-based System Evaluation I->L M Select Lead Formulation for further development J->M K->M L->M

Caption: Initial troubleshooting workflow for ADR 851 precipitation.

Step-by-Step Troubleshooting:

  • Confirm the Precipitate: Before proceeding, verify that the observed precipitate is indeed ADR 851 and not an excipient or contaminant. This can be done through analytical techniques such as HPLC.

  • pH-Adjustment Strategy (for Aqueous Vehicles):

    • Rationale: To increase the solubility of the weakly basic ADR 851 by forming a more soluble salt.

    • Action: Gradually lower the pH of the vehicle using a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) while monitoring for dissolution.

    • Target pH: Aim for a pH that ensures complete dissolution while remaining within a physiologically acceptable range for the intended route of administration.

    • Caution: Assess the chemical stability of ADR 851 at the selected pH.

  • Co-solvent Systems:

    • Rationale: To increase the solubility by reducing the polarity of the solvent system.

    • Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA).

    • Screening: A systematic screening of binary or ternary co-solvent systems is recommended. See the "Experimental Protocols" section for a detailed methodology.

  • Surfactant-based Micellar Solutions:

    • Rationale: To solubilize ADR 851 within micelles.

    • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.

    • Consideration: The concentration of the surfactant should be above its critical micelle concentration (CMC). Potential for in vivo precipitation upon dilution should be evaluated.

  • Lipid-based Formulations:

    • Rationale: To dissolve the lipophilic ADR 851 in a lipidic vehicle.

    • Examples: Self-emulsifying drug delivery systems (SEDDS), micellar solutions, and lipid emulsions.

    • Applicability: Particularly useful for oral and some parenteral routes of administration.

Data Presentation: Solubility of this compound in Common Vehicles

The following table summarizes the approximate solubility of this compound in various vehicle components to guide formulation development.

Vehicle ComponentConcentration (% w/v)Approximate Solubility of ADR 851 (mg/mL)Notes
Water for Injection100< 0.1Insoluble at neutral pH
0.1 N HCl100> 20Soluble due to salt formation
Polyethylene Glycol 400100~ 15Good solubilizing capacity
Propylene Glycol100~ 10Moderate solubilizer
Ethanol100> 30High solubility, but potential for in vivo precipitation
Polysorbate 8010~ 5 (in aqueous solution)Solubilization above CMC

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

Objective: To determine the solubility of this compound in various co-solvent systems.

Methodology:

  • Prepare stock solutions of various co-solvents (e.g., PEG 400, PG, Ethanol) in water at different concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each co-solvent mixture in a glass vial.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of ADR 851 in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Record the solubility in mg/mL for each co-solvent system.

Co-solvent Screening Workflow

A Prepare Co-solvent Mixtures B Add Excess ADR 851 A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Collect Supernatant D->E F Dilute and Analyze (HPLC) E->F G Determine Solubility (mg/mL) F->G H Select Optimal System G->H

Caption: Workflow for co-solvent solubility screening.

Protocol 2: Formulation Stability Assessment

Objective: To assess the physical and chemical stability of a lead ADR 851 formulation.

Methodology:

  • Prepare the lead formulation of ADR 851 at the target concentration.

  • Divide the formulation into aliquots and store them under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 24h, 48h, 1 week, 2 weeks), withdraw an aliquot from each storage condition.

  • Physical Stability Assessment: Visually inspect for precipitation, color change, or phase separation. Measure pH and osmolality.

  • Chemical Stability Assessment: Assay the concentration of ADR 851 using a stability-indicating HPLC method. Analyze for the presence of degradation products.

  • Plot the concentration of ADR 851 versus time for each storage condition to determine the degradation rate.

Signaling Pathway (Hypothetical MoA for ADR 851)

While the primary focus is on formulation, understanding the biological context is important. ADR 851 is a 5-HT3 receptor antagonist.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds IonChannel Cation Influx (Na+, K+, Ca2+) Receptor->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Signal Signal Transduction Depolarization->Signal ADR851 ADR 851 ADR851->Receptor Blocks

Caption: Mechanism of action of ADR 851 as a 5-HT3 receptor antagonist.

References

Refining ADR 851 free base experimental design for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with ADR 851 free base. Our goal is to enhance experimental reproducibility by addressing common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is ADR 851 and what is its mechanism of action?

ADR 851 is a novel 5-HT3 receptor antagonist.[1] Its mechanism of action involves blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its antagonism can modulate various physiological processes, including nociception.

Q2: What is the significance of using the "free base" form of ADR 851?

The free base is the pure, unprotonated form of the amine compound. Compared to a salt form (e.g., hydrochloride), the free base may have different solubility and stability characteristics. It is crucial to select the appropriate form for your specific experimental needs and to be aware of potential handling differences.

Q3: What are the known in vivo effects of ADR 851?

Studies in rats have shown that isomers of ADR 851 exhibit analgesic properties in inflammatory pain models. Specifically, ADR-851R showed significant analgesia at 3 and 10 mg/kg (s.c.), while ADR-851S was effective at 1 mg/kg in the formalin test.[1] Neither isomer demonstrated analgesic effects in acute thermal or mechanical pain tests.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Buffers

Symptoms:

  • Precipitate forms when dissolving the compound in aqueous solutions.

  • Inconsistent results in cell-based assays.

  • Cloudy appearance of the final solution.

Possible Causes:

  • Free base compounds often have lower aqueous solubility compared to their salt forms.

  • The pH of the buffer is not optimal for keeping the compound in solution.

  • The compound has precipitated out of a stock solution over time.

Solutions:

  • Vehicle Selection: For in vitro experiments, consider using a small amount of an organic co-solvent like DMSO or ethanol to first dissolve the this compound before diluting it in your aqueous buffer. For in vivo studies, ensure the chosen vehicle is non-toxic and appropriate for the administration route.

  • pH Adjustment: The solubility of free bases can often be increased by lowering the pH of the solution. This protonates the amine, forming a more soluble salt in situ. Titrate your buffer with a dilute acid (e.g., HCl) while monitoring for dissolution. Be mindful of the final pH's compatibility with your experimental system.

  • Sonication: Gentle sonication can aid in the dissolution of suspended particles.

  • Fresh Preparations: Always prepare solutions fresh for each experiment to avoid issues with compound precipitation over time.

Issue 2: Inconsistent Efficacy in In Vivo Studies

Symptoms:

  • High variability in analgesic response between subjects at the same dose.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Incomplete dissolution of the compound leading to inaccurate dosing.

  • Degradation of the compound after preparation.

  • Issues with the route of administration.

Solutions:

  • Ensure Complete Dissolution: Visually inspect your dosing solution for any particulate matter before administration. If solubility is a concern, refer to the troubleshooting steps in Issue 1.

  • Stability Checks: If solutions are not used immediately, store them appropriately (e.g., protected from light, at 4°C) and for a limited time. It is advisable to conduct a pilot stability study of your formulation.

  • Administration Technique: For subcutaneous (s.c.) injections, ensure consistent injection volume and location. Improper injection technique can lead to variable absorption.

Experimental Protocols & Data

Table 1: Summary of In Vivo Analgesic Activity of ADR 851 Isomers
IsomerDose (mg/kg, s.c.)Pain ModelAnalgesic Effect
ADR-851R3, 10Formalin-inducedSignificant Analgesia
ADR-851S1Formalin-inducedSignificant Analgesia
ADR-851R0.1 - 10Acute ThermalNo Significant Effect
ADR-851S0.1 - 10Acute ThermalNo Significant Effect
ADR-851R0.1 - 10Acute MechanicalNo Significant Effect
ADR-851S0.1 - 10Acute MechanicalNo Significant Effect

Data sourced from studies in rats.[1]

Protocol: Preparation of this compound for In Vivo Subcutaneous Administration
  • Materials:

    • This compound

    • Vehicle (e.g., sterile saline, 5% DMSO in saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • pH meter and sterile HCl/NaOH for pH adjustment (if necessary)

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • If using a co-solvent, add the appropriate volume of DMSO to the tube and vortex until the compound is fully dissolved.

    • Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.

    • Visually inspect the solution for clarity. If any precipitate is present, sonicate the solution for 5-10 minutes in a water bath.

    • If solubility issues persist, check the pH and adjust if your experimental paradigm allows.

    • Prepare fresh on the day of the experiment.

Visualizations

ADR_851_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5HT3R 5-HT3 Receptor Serotonin->5HT3R Binds Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Signal_Transduction Downstream Signaling Depolarization->Signal_Transduction Initiates ADR_851 This compound ADR_851->5HT3R Antagonizes

Caption: Antagonistic action of ADR 851 at the 5-HT3 receptor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Weigh Weigh ADR 851 Free Base Dissolve Dissolve in Vehicle (e.g., DMSO/Saline) Weigh->Dissolve Check Check for Precipitate Dissolve->Check Check->Dissolve Precipitate Present (Troubleshoot) Dose Calculate Dose (e.g., mg/kg) Check->Dose Solution Clear Inject Administer (s.c.) to Subject Dose->Inject Pain_Model Apply Pain Model (e.g., Formalin Test) Inject->Pain_Model Observe Observe & Record Nociceptive Behavior Pain_Model->Observe Analyze Analyze Data Observe->Analyze

Caption: General workflow for in vivo testing of ADR 851.

Troubleshooting_Logic Start Inconsistent Results Check_Sol Is Compound Fully Dissolved? Start->Check_Sol Sol_Actions Action: - Use Co-solvent - Adjust pH - Sonicate Check_Sol->Sol_Actions No Check_Stab Is Solution Freshly Prepared? Check_Sol->Check_Stab Yes Sol_Actions->Check_Stab Stab_Actions Action: - Prepare Fresh Solution - Check for Degradation Check_Stab->Stab_Actions No Check_Dose Is Dosing Accurate? Check_Stab->Check_Dose Yes Stab_Actions->Check_Dose Dose_Actions Action: - Recalibrate Instruments - Verify Calculations Check_Dose->Dose_Actions No End Re-run Experiment Check_Dose->End Yes Dose_Actions->End

Caption: Logic diagram for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Guide to 5-HT3 Receptor Antagonists: Ondansetron vs. the Elusive ADR 851

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established 5-HT3 receptor antagonist, ondansetron, with available information on the less-characterized compound, ADR 851 free base. The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a critical target in the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery. Understanding the binding characteristics of antagonists to this receptor is paramount for the development of more effective and specific therapeutics.

While extensive quantitative binding data is available for ondansetron, a thorough literature and database search did not yield specific binding affinity values (such as Kᵢ or IC₅₀) for ADR 851. Information on ADR 851 is limited to its classification as a 5-HT3 receptor antagonist with observed analgesic properties. This guide, therefore, presents a comprehensive overview of ondansetron's interaction with the 5-HT3 receptor, alongside the general principles of 5-HT3 receptor antagonism, to provide a framework for evaluating novel compounds like ADR 851, should data become available.

Quantitative Comparison of 5-HT3 Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the binding affinity of ondansetron for the 5-HT3 receptor, as reported in the scientific literature.

CompoundChemical ClassReceptorRadioligandKᵢ (nM)pKᵢ
Ondansetron CarbazoleHuman 5-HT₃A[³H]Granisetron~2.0~8.70
This compound Benzofuran5-HT₃Not ApplicableData not availableData not available

Note: The Kᵢ value for ondansetron can vary depending on the experimental conditions, including the specific radioligand used, the source of the receptor (e.g., cell line, tissue preparation), and assay conditions.

The 5-HT3 Receptor Signaling Pathway and Antagonist Action

The 5-HT3 receptor is a non-selective cation channel. Upon binding of its endogenous ligand, serotonin (5-hydroxytryptamine), the channel opens, allowing the rapid influx of sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions. This influx leads to depolarization of the neuronal membrane and the generation of an excitatory signal. In the context of emesis, this signaling occurs in both the peripheral nervous system (vagal afferents in the gastrointestinal tract) and the central nervous system (chemoreceptor trigger zone).

5-HT3 receptor antagonists, such as ondansetron, act as competitive inhibitors. They bind to the same site as serotonin but do not activate the channel. By occupying the binding site, they prevent serotonin from binding and initiating the signaling cascade that leads to nausea and vomiting.

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor Serotonin->5-HT3_Receptor Binds Ondansetron Ondansetron Ondansetron->5-HT3_Receptor Competitively Blocks Ion_Channel Ion Channel (Closed) 5-HT3_Receptor->Ion_Channel Remains Inactive Ion_Channel_Open Ion Channel (Open) 5-HT3_Receptor->Ion_Channel_Open Activates Depolarization Depolarization Ion_Channel_Open->Depolarization Leads to Neuronal_Excitation Neuronal_Excitation Depolarization->Neuronal_Excitation Causes Na_K_Ca Na+, K+, Ca2+ Na_K_Ca->Ion_Channel_Open Influx Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep 1. Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup 2. Set up Assay Plate: - Radioligand - Test Compound - Membranes Membrane_Prep->Assay_Setup Incubation 3. Incubate to Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Filtration & Washing Incubation->Filtration Quantification 5. Scintillation Counting Filtration->Quantification Data_Analysis 6. Calculate IC50 & Ki Values Quantification->Data_Analysis End End Data_Analysis->End

Efficacy Showdown: ADR 851 Free Base S and R Isomers in Nociceptive Processing

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the stereoisomers of the novel 5-HT3 receptor antagonist, ADR 851, reveals significant differences in their analgesic properties. This guide provides a comprehensive analysis of their efficacy, supported by experimental data from preclinical models of pain.

The spatial arrangement of atoms in a molecule, or stereoisomerism, can lead to vastly different pharmacological effects. For chiral drugs, one isomer is often more potent or has a more desirable safety profile than its counterpart.[1][2] This principle is clearly demonstrated in the case of ADR 851, a novel 5-HT3 receptor antagonist. Experimental evidence indicates that the R and S isomers of ADR 851 possess distinct analgesic efficacy in a model of inflammatory pain.

Comparative Efficacy in Animal Models of Pain

The analgesic effects of the S and R isomers of ADR 851 were evaluated in rats using three standard models of nociception: the formalin test for inflammatory pain, a thermal pain test, and a mechanical pain test. The results highlight a significant divergence in the efficacy of the two isomers, particularly in the context of persistent inflammatory pain.

A study investigating the analgesic properties of ADR 851 isomers found that neither the S nor the R isomer exhibited efficacy in acute thermal or mechanical pain tests.[3] However, in the formalin test, a model that captures both acute and persistent inflammatory pain, clear differences emerged.[3] ADR-851R produced significant analgesia at doses of 3 and 10 mg/kg, whereas ADR-851S was only effective at a lower dose of 1 mg/kg.[3]

IsomerTest ModelEffective Dose (s.c. in rats)Analgesic Effect
ADR 851 S Formalin Test1 mg/kgSignificant
3 mg/kgNot Significant
10 mg/kgNot Significant
Thermal Pain Test0.1 - 10 mg/kgNot Significant
Mechanical Pain Test0.1 - 10 mg/kgNot Significant
ADR 851 R Formalin Test1 mg/kgNot Significant
3 mg/kgSignificant
10 mg/kgSignificant
Thermal Pain Test0.1 - 10 mg/kgNot Significant
Mechanical Pain Test0.1 - 10 mg/kgNot Significant

Mechanism of Action: 5-HT3 Receptor Antagonism in Analgesia

Serotonin (5-HT) is a key neurotransmitter in pain pathways. The 5-HT3 receptor, a ligand-gated ion channel, is expressed on nociceptive neurons.[4][5] In the context of tissue injury and inflammation, the release of 5-HT can activate these receptors, leading to neuronal depolarization and the transmission of pain signals.[5][6] This is particularly relevant in the second phase of the formalin test, which is associated with central sensitization and inflammatory pain.[7] By blocking these receptors, 5-HT3 antagonists like ADR 851 can inhibit this signaling cascade, thereby producing an analgesic effect.[8]

5HT3_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Nociceptive Neuron Tissue_Injury Tissue Injury/ Inflammation Serotonin_Release Serotonin (5-HT) Release Tissue_Injury->Serotonin_Release causes 5HT3R 5-HT3 Receptor Serotonin_Release->5HT3R binds to Depolarization Na+ Influx & Depolarization 5HT3R->Depolarization activates ADR851 ADR 851 (Antagonist) ADR851->5HT3R blocks Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal leads to

Figure 1. Simplified signaling pathway of 5-HT3 receptor-mediated nociception and the inhibitory action of ADR 851.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the efficacy comparison of ADR 851 S and R isomers.

Formalin-Induced Inflammatory Pain Test

The formalin test is a widely used model of tonic chemical pain that assesses nocifensive behaviors in two distinct phases.[1][2][7]

  • Animal Model : Male Sprague-Dawley rats.

  • Acclimation : Animals are placed in individual observation chambers for at least 30 minutes prior to the experiment to allow for acclimation to the testing environment.[1]

  • Drug Administration : ADR 851 S or R isomers (0.1, 1, 3, 10 mg/kg) or vehicle are administered subcutaneously (s.c.) at a predetermined time before formalin injection.

  • Nociceptive Induction : A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.[1][9]

  • Behavioral Scoring : Immediately after injection, the animal's behavior is observed and scored for nocifensive responses, such as flinching, licking, or biting the injected paw. Observations are typically recorded for up to 90 minutes.[1][10] The test is divided into two phases:

    • Phase 1 (Acute Pain) : 0-10 minutes post-injection, reflecting direct chemical stimulation of nociceptors.[2]

    • Phase 2 (Inflammatory Pain) : 10-90 minutes post-injection, involving central sensitization and inflammatory processes.[2]

  • Data Analysis : The total time spent in nocifensive behaviors or the frequency of flinching is quantified for each phase. The effects of the ADR 851 isomers are compared to the vehicle control group.

Thermal Pain (Hot Plate) Test

The hot plate test is used to evaluate the response to a thermal stimulus, primarily assessing centrally mediated analgesia.

  • Apparatus : A commercially available hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder.

  • Temperature Setting : The surface of the hot plate is maintained at a constant temperature, typically 52-55°C.[3][11]

  • Acclimation : Animals are habituated to the testing room for at least 30-60 minutes before the test.[3][11]

  • Drug Administration : Test compounds are administered as described for the formalin test.

  • Testing Procedure : Each rat is placed on the heated surface, and the latency to exhibit a nocifensive response (e.g., hind paw licking, jumping) is recorded.[11][12] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[11][13]

  • Data Analysis : The latency to response is measured. A significant increase in latency compared to the control group indicates an analgesic effect.

Mechanical Pain (Paw Pressure) Test

This test, often the Randall-Selitto test, measures the response threshold to a mechanical stimulus and is used to assess mechanical hyperalgesia.[14][15]

  • Apparatus : A device that applies a linearly increasing mechanical force to the animal's paw.[16][17]

  • Animal Handling : Rats are gently restrained, often in a soft cloth, allowing one hind paw to be accessible.[18]

  • Drug Administration : Test compounds are administered as previously described.

  • Testing Procedure : A blunt, pointed probe is applied to the dorsal or plantar surface of the paw, and pressure is gradually increased until the animal withdraws its paw or vocalizes.[14][18]

  • Data Analysis : The force (in grams) at which the withdrawal reflex occurs is recorded as the paw withdrawal threshold. An increase in the threshold indicates analgesia.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Nociceptive Assays cluster_analysis Data Analysis Animals Select & Acclimate Rats Grouping Divide into Groups (Vehicle, ADR 851 S, ADR 851 R) Animals->Grouping Dosing Administer Compound (s.c.) Grouping->Dosing Formalin Formalin Test (Inflammatory Pain) Dosing->Formalin Proceed to HotPlate Hot Plate Test (Thermal Pain) Dosing->HotPlate Proceed to Mechanical Paw Pressure Test (Mechanical Pain) Dosing->Mechanical Proceed to Measure_Formalin Score Nocifensive Behaviors (Phases 1 & 2) Formalin->Measure_Formalin Measure_HP Record Paw Withdrawal Latency HotPlate->Measure_HP Measure_Mech Record Paw Withdrawal Threshold Mechanical->Measure_Mech Compare Compare Isomer Efficacy vs. Vehicle Control Measure_Formalin->Compare Measure_HP->Compare Measure_Mech->Compare

Figure 2. General workflow for the preclinical evaluation of ADR 851 isomers in pain models.

References

Validating the Analgesic Effects of ADR 851 Free Base: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the analgesic properties of ADR 851 free base against controls, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analgesic Efficacy of ADR 851 Isomers

The analgesic effects of the S and R isomers of ADR 851, a novel 5-HT3 receptor antagonist, were evaluated in rats across different pain models. The data below summarizes the findings from a key study in the field.

CompoundDose (mg/kg, s.c.)Thermal Pain (Hot Plate Test)Mechanical Pain (Randall-Selitto Test)Inflammatory Pain (Formalin Test)
ADR-851S 0.1No significant analgesiaNo significant analgesiaNo significant analgesia
1.0No significant analgesiaNo significant analgesiaSignificant analgesia
10.0No significant analgesiaNo significant analgesiaNo significant analgesia
ADR-851R 0.1No significant analgesiaNo significant analgesiaNo significant analgesia
1.0No significant analgesiaNo significant analgesiaNo significant analgesia
3.0No significant analgesiaNo significant analgesiaSignificant analgesia
10.0No significant analgesiaNo significant analgesiaSignificant analgesia
Control (Vehicle) -Baseline responseBaseline responseBaseline response
Comparative Compound (ADR-882 S/R Isomers) 0.1 - 10.0No significant analgesiaNo significant analgesiaNo significant analgesia

Data synthesized from Sufka & Giordano, 1991.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of ADR 851's analgesic effects.

Formalin-Induced Inflammatory Pain Test

This model assesses the analgesic effects of compounds against biphasic pain, involving an early neurogenic phase and a later inflammatory phase.

  • Animal Subjects: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimation: On the day of the experiment, rats are placed in individual plexiglass observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: ADR 851 isomers (0.1, 1.0, 10.0 mg/kg) or a vehicle control (e.g., saline) are administered subcutaneously (s.c.) 30 minutes prior to the formalin injection.

  • Nociceptive Induction: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the time the animal spends licking, biting, or shaking the injected paw is recorded. Observations are typically made in 5-minute intervals for a total of 60 minutes.

  • Data Analysis: The total time spent exhibiting pain behaviors is calculated for the early phase (0-5 minutes) and the late phase (15-60 minutes). A significant reduction in this time compared to the vehicle control group indicates an analgesic effect.

Hot Plate Test (Thermal Nociception)

This test is used to evaluate the central analgesic effects of a compound.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Animal Subjects: Mice or rats are used. A baseline latency to a pain response (e.g., licking the paws, jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (ADR 851) or a control (e.g., morphine as a positive control, saline as a negative control) is administered.

  • Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), the animal is placed on the hot plate, and the latency to the first pain response is recorded.

  • Data Analysis: A significant increase in the reaction latency compared to the control group is indicative of an analgesic effect.

Tail-Flick Test (Thermal Nociception)

This is another common method for assessing central analgesia.

  • Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the animal's tail.

  • Animal Subjects: Rats or mice are gently restrained, and the ventral surface of their tail is exposed to the heat source. The time taken for the animal to flick its tail away from the heat is automatically recorded. A cut-off time is set to avoid tissue damage.

  • Drug Administration: The test compound or controls are administered as described for the hot plate test.

  • Testing: The tail-flick latency is measured at various time points post-administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Visualizations

Signaling Pathway and Experimental Workflow

ADR_851_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pain_Signal Pain Signal Vesicle Vesicles with Neurotransmitters (e.g., Glutamate, Substance P) Pain_Signal->Vesicle triggers release Serotonin Serotonin (5-HT) Vesicle->Serotonin releases Ca_Channel Voltage-gated Ca2+ Channel HT3R 5-HT3 Receptor Na_K_Channel Na+/K+ Channel HT3R->Na_K_Channel opens Depolarization Depolarization Na_K_Channel->Depolarization causes Action_Potential Action Potential to Brain Depolarization->Action_Potential generates Serotonin->HT3R binds to ADR_851 ADR 851 ADR_851->HT3R antagonizes

Caption: Putative signaling pathway of ADR 851 as a 5-HT3 receptor antagonist in nociception.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Selection Select Animal Subjects (Rats) Acclimation Acclimate Animals to Environment Animal_Selection->Acclimation Drug_Admin Administer ADR 851 or Control (s.c.) Acclimation->Drug_Admin Formalin_Test Induce Inflammatory Pain (Formalin Injection) Drug_Admin->Formalin_Test 30 min pre-test Hot_Plate Thermal Pain Assessment (Hot Plate) Drug_Admin->Hot_Plate 30 min pre-test Tail_Flick Thermal Pain Assessment (Tail-Flick) Drug_Admin->Tail_Flick 30 min pre-test Observation Record Behavioral Responses Formalin_Test->Observation Hot_Plate->Observation Tail_Flick->Observation Comparison Compare ADR 851 to Control Groups Observation->Comparison Conclusion Determine Analgesic Efficacy Comparison->Conclusion

Caption: General experimental workflow for validating the analgesic effects of ADR 851.

References

ADR 851 Free Base: A Comparative Analysis of Serotonin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ADR 851 is identified as a potent antagonist of the serotonin 5-HT3 receptor, a critical target in managing chemotherapy-induced nausea and vomiting. While its efficacy at the 5-HT3 receptor is established, a thorough understanding of its cross-reactivity with other serotonin receptor subtypes is paramount for a comprehensive safety and specificity profile. Due to the limited publicly available data on the cross-reactivity of ADR 851 free base, this guide provides a comparative analysis using data from structurally and functionally similar 5-HT3 receptor antagonists, granisetron and tropisetron. This information, coupled with detailed experimental protocols, serves as a valuable resource for researchers investigating novel 5-HT3 receptor ligands.

Comparative Selectivity Profile of 5-HT3 Receptor Antagonists

The following table summarizes the binding affinities (pKi) of established 5-HT3 receptor antagonists, granisetron and tropisetron, against a panel of serotonin and other neurotransmitter receptors. A higher pKi value indicates a stronger binding affinity. The data reveals that these antagonists are highly selective for the 5-HT3 receptor, with significantly lower affinity for other receptor subtypes.[1] It is reported that selective 5-HT3 receptor antagonists like ondansetron, granisetron, and tropisetron exhibit a selectivity ratio of approximately 1000:1 for the 5-HT3 receptor compared to other receptors.[2]

Receptor SubtypeGranisetron (pKi)Tropisetron (pKi)
5-HT3 >10 8.07 - 8.81
5-HT1ANo Detectable Affinity-
5-HT1BNo Detectable Affinity< 5.6
5-HT1CNo Detectable Affinity< 5.6
5-HT2ANo Detectable Affinity-
5-HT4--
α1-adrenergicNo Detectable Affinity< 5.6
Dopamine D2--
Muscarinic M1-M5No Detectable Affinity-
Opioid (μ)No Detectable Affinity< 5.6
Serotonin Transporter (SERT)-6.16

Table 1: Comparative binding affinities of granisetron and tropisetron at various receptor subtypes. Data compiled from available literature.[1] A higher pKi value indicates stronger binding affinity. The lack of a value indicates that data was not available in the cited sources.

Experimental Protocols

A standard method to determine the binding affinity and selectivity of a compound like ADR 851 is the in vitro radioligand binding assay.

Radioligand Binding Assay for Serotonin Receptor Cross-Reactivity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ADR 851) for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) and other relevant receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor subtypes.

  • A specific radioligand for each target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]GR65630 for 5-HT3).

  • Test compound (this compound) at a range of concentrations.

  • A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist for the respective receptor).

  • Assay buffer (composition varies depending on the receptor, but typically contains a buffer like Tris-HCl, salts such as MgCl2, and other additives to maintain physiological pH and ionic strength).

  • 96-well microplates.

  • Filter mats (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Plate shaker.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes/tissue homogenate, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. The plate is typically agitated during incubation.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The filter mats are dried, and scintillation fluid is added to each well. The amount of radioactivity trapped on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. The data is then plotted as a competition curve (percentage of specific binding versus log of the test compound concentration). Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental Workflow and Signaling

To further elucidate the processes involved in assessing compound selectivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Test Compound, Radioligand, Buffers) incubation Incubate (Membranes + Radioligand + Test Compound) reagents->incubation membranes Prepare Cell Membranes (Expressing Target Receptors) membranes->incubation filtration Filter & Wash (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Intracellular serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds to channel_open Ion Channel Opens (Na+, K+, Ca2+ influx) receptor->channel_open Activates adr851 ADR 851 (Antagonist) adr851->receptor Blocks Binding depolarization Membrane Depolarization channel_open->depolarization response Cellular Response (e.g., Nausea Signal) depolarization->response

Figure 2: Simplified signaling pathway of the 5-HT3 receptor.

Selectivity_Comparison cluster_high High Affinity cluster_low Low/No Affinity compound 5-HT3 Antagonist (e.g., ADR 851, Granisetron) ht3 5-HT3 Receptor compound->ht3 High Selectivity ht1a 5-HT1A compound->ht1a ht2a 5-HT2A compound->ht2a other Other Receptors (Dopamine, Muscarinic, etc.) compound->other

Figure 3: Logical comparison of receptor selectivity.

References

Replicating ADR 851 Free Base Findings in Different Cell Lines: A Comparative Guide Based on 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for investigating the in vitro effects of the novel 5-HT3 receptor antagonist, ADR 851 free base. Due to a lack of publicly available data on ADR 851 in cell lines, this document focuses on the established findings of other well-characterized 5-HT3 receptor antagonists. These compounds, including ondansetron, tropisetron, palonosetron, and ramosetron, offer a valuable point of comparison and a basis for designing experiments to elucidate the potential anticancer activities of ADR 851.

Disclaimer: All experimental data and protocols provided herein are based on studies of 5-HT3 receptor antagonists other than ADR 851. The effects of ADR 851 may differ, and the information in this guide should be used as a starting point for independent investigation.

Performance of 5-HT3 Receptor Antagonists in Cancer Cell Lines

5-HT3 receptor antagonists have demonstrated cytotoxic and anti-proliferative effects across a variety of cancer cell lines. These effects are often mediated through the induction of apoptosis and autophagy, as well as the modulation of key signaling pathways involved in cell growth and survival.

Data Presentation

The following tables summarize the observed effects and inhibitory concentrations of various 5-HT3 receptor antagonists in different cancer cell lines.

Table 1: Effects of 5-HT3 Receptor Antagonists on Cancer Cell Viability and Proliferation

5-HT3 AntagonistCell Line(s)Observed EffectsReference(s)
PalonosetronAGS (gastric), MKN-1 (gastric)Reduced cell viability, inhibited cell proliferation and colony formation.[1][2][1][2]
RamosetronAGS (gastric)Inhibited cell proliferation, migration, and colony formation.[1][1]
OndansetronAGS (gastric), A549 (lung)Reduced cell viability, inhibited cell proliferation and migration at high doses.[1][3][1][3]
TropisetronMelanoma (WM-266-4, B16F10)Selective concentration-dependent cytotoxicity.[4][4]
Dolasetron mesylateVarious breast, sarcoma, and bone cancer cell linesDid not reduce cell viability.[5][5]

Table 2: Inhibitory Concentrations (IC50/Ki) of 5-HT3 Receptor Antagonists

5-HT3 AntagonistParameterValueReceptor/Cell LineReference(s)
Azasetron HClIC500.33 nM5-HT3 Receptor[6]
Ramosetron HClKi0.091 nM5-HT3 Receptor[6]
PalonosetronKi0.17 nM5-HT3 Receptor[6]
OndansetronKi6.16 nM5-HT3 Receptor[6]
TropisetronIC5070.1 ± 0.9 nM5-HT3 Receptor[6]
LerisetronIC500.81 µM5-HT3 Receptor[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of ADR 851, based on protocols used for other 5-HT3 receptor antagonists.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]

Materials:

  • 96-well microplate

  • Cell culture medium

  • This compound (or other 5-HT3 antagonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat cells with various concentrations of ADR 851 and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubation: Leave at room temperature in the dark for 2 hours, or until the precipitate is fully dissolved.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Apoptosis and Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of apoptosis markers (e.g., cleaved caspases) and the phosphorylation status of signaling proteins.[9]

Materials:

  • Cell culture dishes

  • This compound (or other 5-HT3 antagonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with ADR 851 for the desired time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[10]

  • Washing: Wash the membrane three times with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Washing: Wash the membrane three times with TBST.[10]

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the potential signaling pathways affected by 5-HT3 receptor antagonists and a general workflow for investigating the effects of ADR 851.

G Potential Signaling Pathways Modulated by 5-HT3 Receptor Antagonists cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling 5HT3R 5-HT3 Receptor ERK ERK 5HT3R->ERK Modulates AKT AKT Pathway 5HT3R->AKT Modulates Serotonin Serotonin Serotonin->5HT3R Activates ADR_851 ADR 851 / 5-HT3 Antagonist ADR_851->5HT3R Inhibits MAPK MAPK Pathway ERK->MAPK Activates Autophagy Autophagy ERK->Autophagy Induces Apoptosis Apoptosis MAPK->Apoptosis Inhibits Proliferation Cell Proliferation MAPK->Proliferation Promotes AKT->Apoptosis Inhibits AKT->Proliferation Promotes

Caption: Potential signaling pathways affected by 5-HT3 receptor antagonists.

G Experimental Workflow for Investigating ADR 851 cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Select & Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay ADR_851_Prep Prepare ADR 851 Stock Solution ADR_851_Prep->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for cleaved Caspase-3) Viability_Assay->Apoptosis_Assay Based on IC50 values Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) Viability_Assay->Signaling_Assay Based on IC50 values Data_Quant Data Quantification (IC50 Calculation, Band Densitometry) Apoptosis_Assay->Data_Quant Signaling_Assay->Data_Quant Interpretation Interpretation of Results & Comparison with other 5-HT3 Antagonists Data_Quant->Interpretation

Caption: General workflow for in vitro evaluation of ADR 851.

References

ADR 851 Free Base vs. Hydrochloride Salt: An In Vivo Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ADR 851 free base and its hydrochloride salt, focusing on their chemical properties and potential implications for in vivo efficacy. Due to the limited availability of direct comparative studies in the public domain, this analysis combines known data for ADR 851 with established principles of pharmaceutical science regarding free base and salt forms of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

A fundamental difference between a free base and its hydrochloride salt lies in their physicochemical properties, which can significantly influence their biological performance. The hydrochloride salt of a basic drug like ADR 851 is generally more water-soluble and may exhibit a faster dissolution rate than the corresponding free base. This is a critical consideration for in vivo applications, as enhanced solubility often correlates with improved bioavailability, particularly for oral and parenteral administration routes.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundADR 851 Hydrochloride Salt
Molecular Formula C₁₄H₁₈ClN₃O₂[1]C₁₄H₁₈ClN₃O₂ · HCl[2]
Molecular Weight 295.77 g/mol [1]332.23 g/mol [2]
Form Typically a crystalline solidTypically a crystalline solid
Aqueous Solubility Predicted to be lowerPredicted to be higher
Dissolution Rate Predicted to be slowerPredicted to be faster
Hygroscopicity Generally lowerCan be higher
Chemical Stability Generally goodCan be more stable in solid form

In Vivo Efficacy: Analgesic Effects

A study investigating the analgesic properties of the S and R isomers of ADR 851 in rats provides the only currently available in vivo efficacy data. While the specific form (free base or salt) used in this study is not explicitly stated in the available abstract, it is common practice in preclinical studies to use a more soluble salt form to ensure complete dissolution in the vehicle for injection. The study, conducted by Giordano et al. (1991), evaluated the efficacy of ADR 851 in a formalin-induced inflammatory pain model.

Table 2: Analgesic Efficacy of ADR 851 Isomers in the Formalin Test in Rats

CompoundDose (mg/kg, s.c.)Analgesic Effect
ADR 851R 3Significant
10Significant
ADR 851S 1Significant

Data extracted from the abstract of "Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats." The specific pain score reductions were not available in the abstract.

The significant analgesic effect observed at specific doses for both the R and S isomers highlights the potential of ADR 851 as an analgesic agent. However, without a direct comparison, it is not possible to definitively state whether the free base would have a different efficacy profile. Theoretically, if the free base has lower solubility, it might exhibit slower absorption from the subcutaneous injection site, potentially leading to a delayed onset of action or a lower peak plasma concentration compared to the hydrochloride salt.

Experimental Protocols

Below is a detailed, representative experimental protocol for the formalin-induced inflammatory pain model, as would be typically conducted to evaluate the analgesic efficacy of a compound like ADR 851.

Objective: To assess the analgesic efficacy of ADR 851 (free base or hydrochloride salt) in a model of persistent inflammatory pain in rats.

Animals: Male Sprague-Dawley rats (200-250 g). Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Materials:

  • ADR 851 (free base or hydrochloride salt)

  • Vehicle (e.g., sterile saline or 5% DMSO in saline)

  • Formalin solution (5% in saline)

  • Subcutaneous injection needles and syringes

  • Observation chambers with mirrors for unobscured viewing of the animals' paws

Procedure:

  • Acclimatization: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: ADR 851 (or vehicle) is administered subcutaneously (s.c.) at the desired doses (e.g., 1, 3, and 10 mg/kg) 30 minutes prior to formalin injection.

  • Induction of Pain: 50 µL of 5% formalin solution is injected into the plantar surface of the right hind paw of each rat.

  • Observation: Immediately after formalin injection, the animals are placed in the observation chambers. The amount of time spent licking, biting, or flinching the injected paw is recorded in 5-minute intervals for a total of 60 minutes.

  • Data Analysis: The pain response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes). The total time spent in nociceptive behaviors during each phase is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the responses in the drug-treated groups to the vehicle-treated group. A significant reduction in the duration of nociceptive behaviors in the drug-treated groups is indicative of an analgesic effect.

Pharmacokinetics and Toxicity

No specific pharmacokinetic or toxicity data for this compound or its hydrochloride salt is currently available in the public domain. However, based on general principles, the following can be hypothesized:

  • Pharmacokinetics: The hydrochloride salt, due to its likely higher solubility, would be expected to have a faster absorption rate and potentially higher bioavailability compared to the free base, especially if administered orally. This could lead to a higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax). The elimination half-life (t1/2) is not expected to be significantly different between the two forms, as it is primarily dependent on the metabolism and clearance of the active moiety.

  • Toxicity: The toxicity profile is primarily associated with the active ADR 851 molecule. However, differences in pharmacokinetics could influence the acute toxicity profile. A more rapid absorption and higher Cmax of the hydrochloride salt could potentially lead to a higher incidence of acute dose-related side effects compared to the slower-absorbing free base at the same dose.

Visualizations

G cluster_0 Drug Formulation and Administration cluster_1 In Vivo Processes ADR_851_Free_Base This compound (Lower Solubility) Dissolution Dissolution in Biological Fluids ADR_851_Free_Base->Dissolution Slower ADR_851_HCl ADR 851 Hydrochloride Salt (Higher Solubility) ADR_851_HCl->Dissolution Faster Absorption Absorption into Systemic Circulation Dissolution->Absorption Distribution Distribution to Tissues Absorption->Distribution Target_Binding Binding to 5-HT3 Receptors Distribution->Target_Binding Efficacy Analgesic Effect Target_Binding->Efficacy

Caption: Influence of Formulation on Bioavailability.

G Start Start Acclimatization Acclimatize Rats to Test Cages Start->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Drug_Admin Administer ADR 851 (s.c.) Grouping->Drug_Admin Pain_Induction Inject Formalin into Paw Drug_Admin->Pain_Induction Observation Record Nociceptive Behaviors Pain_Induction->Observation Data_Analysis Analyze Early and Late Phase Pain Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Formalin Test.

Conclusion

While direct comparative in vivo efficacy data for this compound versus its hydrochloride salt is not publicly available, fundamental pharmaceutical principles suggest that the hydrochloride salt would likely offer advantages in terms of solubility and dissolution rate. This could translate to more reliable and potentially faster absorption, which is often desirable for achieving a consistent therapeutic effect. The existing in vivo data confirms the analgesic potential of ADR 851. Further studies directly comparing the two forms are necessary to fully elucidate their relative in vivo performance. Researchers should consider the physicochemical properties of each form in the context of their intended route of administration and desired pharmacokinetic profile when designing future in vivo experiments.

References

A Comparative Guide: Tropisetron vs. ADR 851 Free Base in the Context of 5-HT3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tropisetron, a well-established 5-HT3 receptor antagonist, and ADR 851 free base, a lesser-known compound from the same pharmacological class. Due to a significant disparity in available research data, with extensive clinical information for tropisetron and very limited, early-stage preclinical data for ADR 851, a direct head-to-head comparison of their antiemetic properties is not feasible.

This document will therefore present a comprehensive overview of tropisetron's performance, supported by experimental data, and contextualize the available information on ADR 851. This approach aims to offer a valuable resource for researchers interested in 5-HT3 receptor antagonists, highlighting the characteristics of a clinically successful drug alongside a compound that has been explored for different therapeutic applications.

Mechanism of Action: Targeting the 5-HT3 Receptor

Both tropisetron and ADR 851 are classified as 5-HT3 receptor antagonists. These receptors are ligand-gated ion channels located on peripheral and central neurons.[1] In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), serotonin (5-HT) is released from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signal to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, which ultimately induces the vomiting reflex.[2][3]

Tropisetron competitively blocks these 5-HT3 receptors, thereby preventing the initiation of this emetic signaling cascade.[2][3] While the specific antiemetic mechanism of ADR 851 has not been documented, its classification as a 5-HT3 receptor antagonist suggests it would operate through a similar pathway.

Data Presentation: A Tale of Two Compounds

The available data for tropisetron is extensive, covering its pharmacokinetic profile, clinical efficacy, and safety. In contrast, data for ADR 851 is limited to a single preclinical study investigating its analgesic, not antiemetic, effects.

Table 1: Pharmacokinetic Profile of Tropisetron in Humans
ParameterValueReference
Bioavailability (oral) ~60%[3][4]
Time to Peak Plasma Concentration (Tmax) ~3 hours[3][4]
Plasma Protein Binding ~71%[2]
Volume of Distribution (Vd) 400-600 L[2]
Elimination Half-Life ~8 hours (extensive metabolizers); up to 45 hours (poor metabolizers)[5]
Metabolism Hepatic (hydroxylation via CYP2D6, followed by conjugation)[2][4]
Excretion Primarily urine (8% as unchanged drug, 70% as metabolites) and feces (15%)[2][3]

There is no available pharmacokinetic data for this compound.

Table 2: Efficacy of Tropisetron in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
Study Population & ChemotherapyTropisetron RegimenEfficacy EndpointResultReference
Cisplatin-treated patientsTropisetron + DexamethasoneComplete control of nausea and vomiting69-97% of patients[6]
Cisplatin-treated patientsTropisetron monotherapyComplete control of nausea and vomiting46-80% of patients[6]
Patients on high-dose chemotherapy for bone marrow transplant5 mg IV tropisetronComplete or major control of emesis81% of patients[7]
Patients with far-advanced cancer (not on chemo/radio-therapy)Tropisetron monotherapyTotal control of emesis over 15 days78.9% of patients[8]

No clinical efficacy data for this compound as an antiemetic is available.

Table 3: Safety Profile of Tropisetron
Adverse EffectFrequencyReference
Headache Most frequently reported[2][5][9]
Constipation Frequently reported[5][9]
Dizziness Less frequently reported[9]
Fatigue Less frequently reported[5]
Diarrhea Less frequently reported[5]

No safety data for this compound in the context of antiemetic use is available.

This compound: An Alternative Therapeutic Avenue

The primary research available on ADR 851 investigated the analgesic effects of its S and R isomers in rats. The study found that ADR-851R produced significant analgesia in a formalin-induced inflammatory pain model. This suggests that while ADR 851 is a 5-HT3 receptor antagonist, its development focus, at least as documented in publicly available literature, was on pain management rather than emesis control.

Experimental Protocols

General Protocol for Assessing Antiemetic Efficacy in a Preclinical Model (Cisplatin-Induced Emesis in Ferrets)

This model is a standard for evaluating the antiemetic potential of new compounds.

  • Animal Model: Male ferrets are commonly used as they have a well-defined emetic response to cisplatin.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Drug Administration: The test compound (e.g., a 5-HT3 antagonist) is administered intravenously or orally at varying doses.

  • Emetogen Challenge: A standardized dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) is administered.[10]

  • Observation Period: The animals are observed for a defined period (e.g., 24-72 hours) to assess both acute and delayed emesis.[11]

  • Efficacy Endpoints: The primary endpoints are the number of retches and vomits. The latency to the first emetic episode is also recorded.[11]

  • Data Analysis: The efficacy of the test compound is determined by comparing the emetic responses in the treated groups to a vehicle-control group.

General Protocol for a Clinical Trial Evaluating Antiemetic Efficacy in CINV
  • Study Design: A randomized, double-blind, active-comparator or placebo-controlled trial is the preferred design.[12]

  • Patient Population: Chemotherapy-naïve patients scheduled to receive highly or moderately emetogenic chemotherapy are enrolled.[13]

  • Treatment Arms: Patients are randomized to receive the investigational antiemetic, a standard-of-care antiemetic (e.g., tropisetron), or a placebo (if ethically permissible).[12]

  • Drug Administration: The antiemetic is typically administered prior to chemotherapy.

  • Assessment Period: Patients are monitored for a defined period, typically covering the acute phase (0-24 hours post-chemotherapy) and the delayed phase (24-120 hours post-chemotherapy).[11]

  • Efficacy Endpoints: The primary endpoint is often "complete response," defined as no emetic episodes and no use of rescue medication.[13] Secondary endpoints include the number of emetic episodes, severity of nausea (assessed using a visual analog scale), and quality of life.[12]

  • Safety Assessment: Adverse events are systematically recorded throughout the study.

Visualizations

G cluster_0 Neuron Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3_Receptor Binds to Ion_Channel_Opening Cation Influx (Na+, K+, Ca2+) 5-HT3_Receptor->Ion_Channel_Opening Activates Depolarization Neuronal Depolarization Ion_Channel_Opening->Depolarization Signal_Propagation Signal to Brainstem (Emesis Center) Depolarization->Signal_Propagation Tropisetron Tropisetron Tropisetron->5-HT3_Receptor Blocks

Caption: Signaling pathway of 5-HT3 receptor-mediated emesis and the inhibitory action of tropisetron.

G Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: ADR 851 Randomization->Arm_A Arm_B Arm B: Tropisetron Randomization->Arm_B Drug_Administration Drug Administration (Pre-Chemotherapy) Arm_A->Drug_Administration Arm_B->Drug_Administration Chemotherapy Chemotherapy Administration Drug_Administration->Chemotherapy Observation Observation Period (Acute & Delayed Phases) Chemotherapy->Observation Data_Collection Data Collection (Emesis, Nausea, AEs) Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Hypothetical workflow for a head-to-head clinical trial of ADR 851 vs. tropisetron.

G Shared_Characteristic 5-HT3 Receptor Antagonist ADR_851 This compound Shared_Characteristic->ADR_851 Tropisetron Tropisetron Shared_Characteristic->Tropisetron ADR_851_Data Preclinical Data: - Analgesic effect in rats - No antiemetic data ADR_851->ADR_851_Data Tropisetron_Data Extensive Clinical Data: - Proven antiemetic - Well-defined PK/PD - Established safety profile Tropisetron->Tropisetron_Data

Caption: Logical relationship between ADR 851 and tropisetron based on available data.

Conclusion

Tropisetron is a well-characterized 5-HT3 receptor antagonist with proven efficacy and a generally well-tolerated safety profile for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][6] Extensive clinical data supports its use in these indications.

This compound, while belonging to the same pharmacological class, has a vastly different research trajectory based on available literature. The sole focus of published research has been on its potential analgesic properties in a preclinical model. There is a complete absence of data regarding its antiemetic efficacy, pharmacokinetics in humans, or safety profile for this indication.

Therefore, for research and drug development professionals, tropisetron serves as a benchmark for a successful 5-HT3 receptor antagonist in the antiemetic space. ADR 851, on the other hand, represents an example of a compound within the same class that was investigated for a different therapeutic application. A direct comparison of their antiemetic performance is not possible without further research into ADR 851. Future studies would be required to first establish the antiemetic potential of ADR 851 in preclinical models before any consideration for clinical development and comparison with established agents like tropisetron could be warranted.

References

Validating the Selectivity of 5-HT3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a framework for validating the selectivity of 5-HT3 receptor antagonists, with a focus on comparative data for established compounds. While specific quantitative data for the novel compound ADR 851 free base is not publicly available, this document outlines the necessary experimental approaches and presents data for well-characterized 5-HT3 antagonists, offering a benchmark for evaluation.

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and nociception.[1] Consequently, 5-HT3 receptor antagonists are crucial therapeutic agents, particularly as antiemetics in the context of chemotherapy and postoperative recovery.[2][3] A key attribute of a high-quality pharmacological tool or therapeutic candidate is its selectivity for the intended target over other receptors, which minimizes off-target effects and potential side effects.

This guide details the experimental protocols for determining receptor binding affinity and functional antagonism, presents a comparative analysis of the selectivity of widely-used 5-HT3 antagonists, and provides the necessary visualizations to understand the underlying pathways and experimental workflows.

Comparative Selectivity of 5-HT3 Receptor Antagonists

The selectivity of a compound is determined by comparing its binding affinity for its primary target (in this case, the 5-HT3 receptor) with its affinity for a panel of other relevant receptors. A higher ratio of affinity for off-target receptors to the primary target indicates greater selectivity. While specific data for ADR 851 is unavailable, Table 1 summarizes the binding affinities (Ki, in nM) of established 5-HT3 antagonists for the 5-HT3 receptor and a selection of other receptors.

Compound5-HT3 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)M1 (Ki, nM)H1 (Ki, nM)α1 (Ki, nM)
ADR 851 Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Ondansetron ~2.5>1000>1000>1000>1000>1000>1000
Granisetron ~0.26[4]>10,000>10,000>10,000>10,000>10,000>10,000
Palonosetron ~0.1>1000>1000>1000>1000>1000>1000

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.

As the table illustrates, established 5-HT3 antagonists like granisetron exhibit a high degree of selectivity for the 5-HT3 receptor, with binding affinities for other receptors being several orders of magnitude lower.[4]

Experimental Protocols

To validate the selectivity of a compound like ADR 851, two primary types of experiments are conducted: receptor binding assays and functional assays.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.

Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing the human 5-HT3 receptor.

  • Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor radioligand.

  • Test Compound: this compound or other compounds to be tested.

  • Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: 5-HT3 Receptor-Mediated Calcium Influx

The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, including Ca2+.[1] A functional assay can measure the ability of an antagonist to block this agonist-induced calcium influx.

Objective: To determine the potency of a test compound in antagonizing the 5-HT3 receptor-mediated calcium response.

Materials:

  • Cells: A cell line (e.g., HEK293) stably expressing the human 5-HT3 receptor.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • 5-HT3 Agonist: Serotonin (5-HT) or a selective agonist like m-chlorophenylbiguanide (mCPBG).

  • Test Compound: this compound or other antagonists.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence plate reader with an injection system.

  • 96-well black-walled, clear-bottom plates.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a short period.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the 5-HT3 agonist into the wells and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.

  • Plot the agonist-induced change in fluorescence against the logarithm of the antagonist concentration to determine the IC50 value for the functional inhibition.

Visualizing Key Processes

To better understand the experimental and biological contexts, the following diagrams illustrate the workflow for validating selectivity, the signaling pathway of the 5-HT3 receptor, and the logical relationship in a competitive binding assay.

experimental_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Conclusion b1 Prepare Cell Membranes (with 5-HT3 and other receptors) b2 Radioligand Competition Assay (e.g., [3H]-Granisetron for 5-HT3) b1->b2 b3 Determine IC50 and Ki for ADR 851 b2->b3 b4 Repeat for a Panel of Off-Target Receptors b3->b4 a1 Compare Ki values for 5-HT3 vs. Off-Target Receptors b4->a1 f1 Culture Cells Expressing 5-HT3 Receptors f2 Calcium Flux Assay f1->f2 f3 Measure Inhibition of Agonist-Induced Response f2->f3 f4 Determine Functional IC50 f3->f4 a3 Validate Functional Antagonism f4->a3 a2 Calculate Selectivity Ratios a1->a2 a4 Conclude on Selectivity Profile a2->a4 a3->a4

Experimental workflow for determining receptor selectivity.

signaling_pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds channel_opening Channel Opening receptor->channel_opening Activates ion_influx Influx of Na+ and Ca2+ channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation antagonist ADR 851 (Antagonist) antagonist->receptor Blocks Binding

Simplified signaling pathway of the 5-HT3 receptor.

competitive_binding cluster_receptor 5-HT3 Receptor cluster_ligands Ligands receptor Binding Site radioligand Radioligand ([3H]-Granisetron) radioligand->receptor Binds & Emits Signal competitor Competitor (ADR 851) competitor->receptor Competes for Binding (No Signal)

Logical relationship in a competitive radioligand binding assay.

References

Comparative pharmacokinetics of ADR 851 free base and palonosetron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of ADR 851 free base, a novel investigational 5-HT3 receptor antagonist, and palonosetron, a well-established second-generation 5-HT3 receptor antagonist. The information is intended to support research and development efforts in the field of antiemetics.

Executive Summary

A direct comparative analysis of the pharmacokinetic properties of this compound and palonosetron is currently hindered by the limited availability of public data for ADR 851. Extensive research has characterized the pharmacokinetics of palonosetron, revealing a significantly long half-life and high binding affinity, which distinguishes it from first-generation 5-HT3 antagonists. In contrast, ADR 851 remains in the early stages of investigation, with its pharmacokinetic profile yet to be fully elucidated in publicly accessible literature.

Palonosetron: A Detailed Pharmacokinetic Profile

Palonosetron is a potent, selective, second-generation 5-HT3 receptor antagonist. Its distinct pharmacokinetic properties are believed to contribute to its clinical efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).

Quantitative Pharmacokinetic Data for Palonosetron

The following table summarizes the key pharmacokinetic parameters of palonosetron administered intravenously to healthy adult subjects.

Pharmacokinetic ParameterValueReference
Maximum Plasma Concentration (Cmax) Dose-proportional[1]
Time to Maximum Plasma Concentration (Tmax) Not applicable (intravenous)
Area Under the Curve (AUC) Dose-proportional[1]
Elimination Half-Life (t½) Approximately 40 hours[1][2][3]
Volume of Distribution (Vd) 3.85 to 12.6 L/kg[1]
Plasma Protein Binding Approximately 62%[3]
Metabolism Primarily by CYP2D6, with minor contributions from CYP3A4 and CYP1A2[3]
Elimination Primarily renal[3]

This compound: Current Status

ADR 851 is a novel 5-HT3 receptor antagonist that has been investigated for its analgesic properties in preclinical studies. However, as of the latest available information, detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and elimination half-life, have not been published in the peer-reviewed scientific literature.

Experimental Protocols: Pharmacokinetic Analysis of 5-HT3 Receptor Antagonists

The following outlines a general experimental protocol for determining the pharmacokinetic profile of a 5-HT3 receptor antagonist, based on methodologies employed in clinical trials of palonosetron.

Objective: To characterize the pharmacokinetic profile of a novel 5-HT3 receptor antagonist following a single intravenous administration in healthy subjects.

Study Design: A single-center, open-label, single-dose study.

Participants: A cohort of healthy adult male and female volunteers.

Methodology:

  • Drug Administration: A single intravenous dose of the investigational drug is administered over a predefined period.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax) - for non-intravenous routes

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

    • Elimination half-life (t½)

    • Volume of distribution (Vd)

    • Total body clearance (CL)

Visualizations

Signaling Pathway of 5-HT3 Receptor Antagonism

G cluster_0 Chemotherapeutic Agent cluster_1 Enterochromaffin Cell cluster_2 Vagal Afferent Neuron cluster_3 Central Nervous System Chemo Chemotherapeutic Agent EC_Cell Enterochromaffin Cell Chemo->EC_Cell Damage Serotonin Serotonin (5-HT) EC_Cell->Serotonin Release Vagal_Neuron Vagal Afferent CTZ Chemoreceptor Trigger Zone (CTZ) Vagal_Neuron->CTZ Signal to Receptor 5-HT3 Receptor Receptor->Vagal_Neuron Activates Vomiting_Center Vomiting Center CTZ->Vomiting_Center Signal to Emesis Nausea & Vomiting Vomiting_Center->Emesis Induces Antagonist 5-HT3 Receptor Antagonist (e.g., Palonosetron) Antagonist->Receptor Blocks Serotonin->Receptor Binds to

Caption: Mechanism of action of 5-HT3 receptor antagonists.

Experimental Workflow for Pharmacokinetic Analysis

G start Start: Healthy Volunteer Recruitment drug_admin Drug Administration (Intravenous Infusion) start->drug_admin blood_sampling Serial Blood Sampling (Predetermined Timepoints) drug_admin->blood_sampling sample_processing Plasma Separation & Storage (-80°C) blood_sampling->sample_processing bioanalysis Bioanalysis (HPLC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis data_reporting Data Reporting (Cmax, Tmax, AUC, t½) pk_analysis->data_reporting end End: Characterization of PK Profile data_reporting->end

Caption: Workflow for a typical pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of ADR 851 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling ADR 851 free base must adhere to stringent safety protocols, not only during its use but also in its disposal. The hazardous nature of this compound, as outlined in its Safety Data Sheet (SDS), necessitates a meticulous and compliant disposal process to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Profile of this compound

A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key hazard information from the available Safety Data Sheet.[1]

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Skin Corrosion/Irritation Category 1AH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Category 1H314: Causes severe skin burns and eye damage.
Skin Sensitization Sub-category 1AH317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Repeated Exposure, Oral) Category 2H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed.
Hazardous to the Aquatic Environment (Acute) Category 1H410: Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in strict accordance with national and local regulations.[2] The following protocol provides a detailed, step-by-step guide for its proper disposal, derived from safety data recommendations.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles and a face shield to protect against splashes.

    • A lab coat or chemical-resistant apron.

    • Closed-toe shoes.

    • In case of aerosols or dust, use a respirator with an appropriate filter.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams. [2]

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and empty containers, in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with this compound.

  • The label on the waste container should clearly state "Hazardous Waste" and "this compound" and include the relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).

3. Container Management:

  • Keep the hazardous waste container securely sealed when not in use to prevent spills and the release of vapors.

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Handle uncleaned, empty containers as you would the product itself.[2]

4. Disposal Procedure:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a copy of the Safety Data Sheet for this compound to ensure they have all the necessary information for its safe handling and disposal.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and alert your supervisor and the EHS office.

  • Only personnel trained in hazardous material spill response should attempt to clean up the spill, using appropriate PPE and spill kits.

  • For personal exposure, follow the first aid measures outlined in the SDS, which include:

    • Inhalation: Move to fresh air and seek medical attention.[1]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First container Select Dedicated, Labeled Hazardous Waste Container ppe->container 2. Prepare for Collection segregate Segregate ADR 851 Waste (Do Not Mix with Other Waste) container->segregate collect Collect All Contaminated Materials (Product, Consumables, Containers) segregate->collect seal Securely Seal Container collect->seal 3. Secure Waste store Store in Designated, Ventilated Hazardous Waste Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs 4. Initiate Disposal provide_sds Provide SDS to EHS contact_ehs->provide_sds licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company provide_sds->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling ADR 851 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "ADR 851 free base" could not be located in publicly available resources. The following guidance is based on the precautionary principle for handling uncharacterized research chemicals that may possess caustic and skin-sensitizing properties. This information is intended to supplement, not replace, institutional safety protocols and the judgment of a qualified chemical hygiene officer.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transfer (Solid) Chemical splash goggles, Face shieldDouble nitrile gloves, Chemical-resistant lab coat or apronN95 respirator or higher, used within a certified chemical fume hood
Solution Preparation Chemical splash goggles, Face shieldDouble nitrile gloves (consider extended cuffs), Chemical-resistant lab coatUse within a certified chemical fume hood
Conducting Reactions Chemical splash gogglesDouble nitrile gloves, Chemical-resistant lab coatUse within a certified chemical fume hood
Waste Disposal Chemical splash goggles, Face shieldDouble nitrile gloves, Chemical-resistant lab coatUse within a certified chemical fume hood
PPE Selection and Safe Handling Workflow

The following diagram outlines the logical steps for selecting and using appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling start Start: Handling ADR 851 risk_assessment Conduct Risk Assessment (Assume Caustic & Sensitizer) start->risk_assessment select_ppe Select PPE Based on Operation (Refer to Table) risk_assessment->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE: 1. Inner Gloves 2. Lab Coat 3. Outer Gloves 4. Eye/Face Protection 5. Respirator (if needed) inspect_ppe->don_ppe fume_hood Work in Certified Chemical Fume Hood don_ppe->fume_hood handle_chemical Handle ADR 851 fume_hood->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE in Reverse Order decontaminate->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End wash_hands->end

Caption: Workflow for PPE Selection and Safe Handling of this compound.

Operational and Disposal Plans

Standard Operating Procedure for Handling
  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Prepare a spill kit appropriate for corrosive and sensitizing materials.

  • Handling:

    • Always wear the appropriate PPE as detailed in the table above. Double gloving is highly recommended to protect against accidental exposure during glove removal.[1]

    • When weighing the solid, use a disposable weigh boat and handle it with forceps to minimize contact.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • In Case of Exposure or Spill:

    • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Remove any contaminated clothing while under the safety shower. Seek immediate medical attention.

    • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

    • Minor Spill: If a small amount of material is spilled within the fume hood, absorb it with a suitable inert material (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, labeled hazardous waste container.

    • Major Spill: In the event of a large spill, evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department.[2][6]

Disposal Plan

The disposal of uncharacterized research chemicals must be handled with extreme caution to ensure the safety of personnel and to comply with environmental regulations.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams.[7]

    • All solid waste contaminated with the compound (e.g., gloves, weigh boats, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container and Labeling:

    • Use a chemically compatible and leak-proof container for all this compound waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the words "Hazards Not Fully Known."[7][8] Also, include the name of the principal investigator and the date the waste was first added to the container.

  • Storage and Collection:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[7] Do not dispose of this material down the drain or in the regular trash.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADR 851 free base
Reactant of Route 2
Reactant of Route 2
ADR 851 free base

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。